molecular formula C7H6N4O5 B1294534 4-Amino-3,5-dinitrobenzamide CAS No. 54321-79-8

4-Amino-3,5-dinitrobenzamide

Cat. No.: B1294534
CAS No.: 54321-79-8
M. Wt: 226.15 g/mol
InChI Key: BNVZFENSTYWDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C7H6N4O5 and its molecular weight is 226.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZFENSTYWDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202692
Record name 4-Amino-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54321-79-8
Record name 4-Amino-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54321-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-dinitrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54321-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dinitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,5-dinitrobenzamide in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The dinitrobenzamide class of compounds has emerged as a promising avenue of research, with potent activity against Mtb. This technical guide provides a comprehensive overview of the mechanism of action of 4-Amino-3,5-dinitrobenzamide and its analogues, focusing on their interaction with the essential mycobacterial enzyme, Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This document details the molecular basis of inhibition, presents quantitative efficacy data, outlines key experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction

The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenesis of Mycobacterium tuberculosis. It is a primary target for many antitubercular drugs. A crucial component of the cell wall is arabinogalactan, the synthesis of which depends on the precursor decaprenyl-phospho-arabinofuranose (DPA). The enzyme DprE1, a flavin-dependent oxidoreductase, is indispensable for the production of DPA.[1] Its essentiality and absence of a human homologue make it an attractive target for novel drug development.[1]

The 3,5-dinitrobenzamide scaffold has been identified as a potent inhibitor of Mtb growth. These compounds act as covalent inhibitors of DprE1, leading to the disruption of cell wall synthesis and subsequent bacterial death. This guide focuses on the specifics of this mechanism, providing the technical details necessary for researchers in the field of TB drug discovery.

The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA, which is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[1] This epimerization is a two-step process involving DprE1 and DprE2. DprE1 oxidizes DPR to decaprenyl-phospho-2-keto-D-ribose (DPX), which is then reduced by DprE2 to DPA.

Mechanism of Covalent Inhibition by Dinitrobenzamides

This compound and related dinitrobenzamides are pro-drugs that require activation within the mycobacterium. The mechanism of action involves the following key steps:

  • Reductive Activation: The nitro group of the dinitrobenzamide is reduced by the reduced flavin adenine dinucleotide (FADH2) cofactor of DprE1, forming a reactive nitroso intermediate.[1]

  • Nucleophilic Attack: The sulfur atom of a cysteine residue in the active site of DprE1, specifically Cysteine 387 (Cys387), acts as a nucleophile.[1]

  • Covalent Adduct Formation: The nucleophilic sulfur of Cys387 attacks the electrophilic nitroso group of the activated inhibitor, resulting in the formation of a stable covalent bond between the drug and the enzyme.[1]

  • Irreversible Inhibition: This covalent modification of the active site leads to the irreversible inactivation of DprE1, halting the synthesis of DPA and, consequently, the entire arabinogalactan biosynthesis pathway. Disruption of the cell wall integrity ultimately leads to bacterial cell death.

Signaling Pathway of DprE1 Inhibition

DprE1_Inhibition_Pathway cluster_Enzyme DprE1 Active Site cluster_Inhibitor Inhibitor Activation DprE1 DprE1 (with FADH2) Activated_DNB Activated Nitroso Intermediate Cys387 Cys387 (Nucleophilic Sulfur) DNB This compound (Pro-drug) DNB->Activated_DNB Reduction by DprE1-FADH2 Covalent_Adduct Covalent DNB-DprE1 Adduct Activated_DNB->Covalent_Adduct Nucleophilic attack by Cys387 Inhibition Irreversible Inhibition of DprE1 Covalent_Adduct->Inhibition Cell_Death Disruption of Cell Wall Synthesis & Bacterial Cell Death Inhibition->Cell_Death

Caption: Covalent inhibition of DprE1 by this compound.

Quantitative Data: In Vitro Efficacy

The antimycobacterial activity of dinitrobenzamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The following table summarizes the MIC values for several representative 3,5-dinitrobenzamide compounds.

Compound IDStructureMIC (µg/mL) against Mtb H37RvReference
c2 N-(4-(benzyloxy)benzyl)-3,5-dinitrobenzamide0.031[2]
d1 N-(4-(4-chlorophenoxy)benzyl)-3,5-dinitrobenzamide0.031[2]
d2 N-(4-(4-fluorophenoxy)benzyl)-3,5-dinitrobenzamide0.031[2]
Isoniazid (Control)0.031[2]

Experimental Protocols

Synthesis of 3,5-Dinitrobenzamide Derivatives

A general synthetic approach for 3,5-dinitrobenzamide derivatives starts with commercially available 3,5-dinitrobenzoic acid.

Step 1: Acyl Chloride Formation 3,5-dinitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) to produce 3,5-dinitrobenzoyl chloride. The excess SOCl₂ is removed under reduced pressure.

Step 2: Amide Coupling The resulting 3,5-dinitrobenzoyl chloride is reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding N-substituted 3,5-dinitrobenzamide.

Step 3: Purification The crude product is typically purified by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against Mtb.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compound stock solution (in DMSO)

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Plate Preparation: Add sterile water to the perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in 7H9 broth directly in the microplate. A drug-free control (containing only DMSO at the same concentration as the test wells) and a media-only control are included.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared Mtb inoculum to all wells except the media-only control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

DprE1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1.

Materials:

  • Purified recombinant DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • FAD cofactor

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound

  • Detection reagent (e.g., a fluorescent probe that reacts with the product or a coupled enzyme system)

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, DprE1 enzyme, and FAD.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. A no-inhibitor control (with DMSO) is included.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPR substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Antitubercular Drug Discovery

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & Potency cluster_Mechanism Mechanism of Action Studies cluster_Toxicity Toxicity Assessment Compound_Library Compound Library Whole_Cell_Screen Whole-Cell Screen (e.g., MABA at single concentration) Compound_Library->Whole_Cell_Screen Hits Primary Hits Whole_Cell_Screen->Hits Dose_Response Dose-Response Assay (MIC Determination) Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Target_Assay DprE1 Inhibition Assay (IC50 Determination) Potent_Hits->Target_Assay Resistant_Mutant Generation of Resistant Mutants Potent_Hits->Resistant_Mutant Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Potent_Hits->Cytotoxicity Lead_Compound Lead Compound for Further Development Target_Assay->Lead_Compound Resistant_Mutant->Lead_Compound Selectivity_Index Selectivity Index (SI) Calculation Cytotoxicity->Selectivity_Index Selectivity_Index->Lead_Compound

Caption: A typical experimental workflow for the discovery of novel antitubercular agents.

Conclusion

This compound and its analogues represent a compelling class of antitubercular agents that exert their bactericidal effect through the covalent and irreversible inhibition of DprE1, a critical enzyme in the mycobacterial cell wall synthesis pathway. The detailed mechanism of action, involving reductive activation and nucleophilic attack by a key cysteine residue, provides a solid foundation for the rational design of next-generation DprE1 inhibitors. The potent in vitro activity of this scaffold underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these and other novel antitubercular compounds. Further research and development focusing on optimizing the pharmacokinetic and safety profiles of dinitrobenzamide derivatives are warranted to translate their promising in vitro efficacy into clinically effective treatments for tuberculosis.

References

An In-Depth Technical Guide to the 3,5-Dinitrobenzamide Scaffold as a DprE1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: The discovery and characterization of the 3,5-dinitrobenzamide scaffold, represented by the core structure 4-Amino-3,5-dinitrobenzamide, as a class of covalent inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis.

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new biological targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly vulnerable and clinically validated target essential for the biosynthesis of the mycobacterial cell wall. The 3,5-dinitrobenzamide (DNB) scaffold represents a promising class of mechanism-based covalent inhibitors of DprE1. These compounds exhibit potent bactericidal activity by irreversibly inactivating the enzyme, thereby blocking the synthesis of critical cell wall components and leading to cell lysis. This technical guide provides a comprehensive overview of the DprE1 pathway, the mechanism of inhibition by DNBs, quantitative activity data for representative analogs, detailed experimental protocols for their evaluation, and a discussion of their structure-activity relationships (SAR).

The DprE1 Target and Pathway

DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidase that plays a pivotal role in the synthesis of arabinan, a major component of the mycobacterial cell wall. Specifically, DprE1 catalyzes the first of a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), which is the sole donor of arabinose for the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3]

The pathway proceeds as follows:

  • Oxidation: DprE1 oxidizes the C2' hydroxyl group of DPR to form the keto-intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). In this step, the FAD cofactor is reduced to FADH₂.

  • Reduction: The partner enzyme, DprE2, subsequently reduces DPX to DPA in an NADH-dependent manner.

Inhibition of DprE1 halts the production of DPA, disrupting the synthesis of AG and LAM and compromising the structural integrity of the cell wall, ultimately leading to bacterial death.[3][4]

DprE1_Pathway cluster_pathway DprE1/DprE2 Catalytic Cycle cluster_inhibition Inhibitor Action DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Keto-intermediate) DPR->DPX DprE1 (Oxidase) FAD → FADH₂ Inhibitor This compound (DprE1 Inhibitor) DPA DPA (Decaprenylphosphoryl-β-D-arabinose) DPX->DPA DprE2 (Reductase) NADH → NAD⁺ Inactive_DprE1 Inactive DprE1 Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Inhibitor->Inactive_DprE1 Covalent Modification Inhibition_Mechanism DprE1_FADH2 DprE1-FADH₂ (Reduced Enzyme) DNB_Nitroso Reactive Nitroso Intermediate DprE1_FADH2->DNB_Nitroso Reduces DNB_Nitro Dinitrobenzamide (Nitro Form) DNB_Nitro->DprE1_FADH2 Binds to Covalent_Adduct DprE1-Cys387-S-Adduct (Irreversibly Inhibited) DNB_Nitroso->Covalent_Adduct DprE1_Cys387 DprE1 Active Site (Cys387-SH) DprE1_Cys387->Covalent_Adduct Nucleophilic Attack Experimental_Workflow Start Compound Synthesis Enzyme_Assay DprE1 Enzymatic Assay (Determine IC₅₀) Start->Enzyme_Assay MIC_Assay Whole-Cell MIC Assay (vs. M. tuberculosis) Enzyme_Assay->MIC_Assay Active compounds Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (Determine CC₅₀) MIC_Assay->Cytotoxicity_Assay Potent compounds SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR Selective compounds SAR->Start Iterate design Lead_Opt Lead Optimization SAR->Lead_Opt

References

The Pivotal Role of Nitro Groups in the Bioactivity of Dinitrobenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the promising scaffolds, dinitrobenzamides have garnered considerable attention for their potent bioactivity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide delves into the critical role of the nitro functional groups in defining the therapeutic efficacy of this class of compounds, offering a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental findings.

Mechanism of Action: Covalent Inhibition Driven by Nitro Group Reduction

The primary mechanism by which dinitrobenzamides exert their antimycobacterial effect is through the covalent inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two vital components of the mycobacterial cell wall.[1]

The bioactivity of dinitrobenzamides is intrinsically linked to the presence of the nitro groups, which act as a "warhead." The process is initiated by the enzymatic reduction of one of the nitro groups by the flavin adenine dinucleotide (FAD) cofactor within the active site of DprE1.[2] This reduction transforms the nitro group into a highly reactive nitroso intermediate.[2] Subsequently, the sulfur atom of a cysteine residue (Cys387) in the DprE1 active site performs a nucleophilic attack on the nitroso group, leading to the formation of a stable covalent bond between the dinitrobenzamide molecule and the enzyme.[2][3] This irreversible inhibition of DprE1 disrupts the production of essential cell wall precursors, ultimately leading to bacterial death.[1][2]

This mechanism-based inhibition, where the target enzyme activates the drug, confers a high degree of selectivity for mycobacteria and minimizes off-target effects.[3]

Mechanism_of_Action cluster_DprE1 DprE1 Active Site Dinitrobenzamide Dinitrobenzamide (Prodrug) Nitroso Nitroso Intermediate (Activated Drug) Dinitrobenzamide->Nitroso Reduction by DprE1 (FAD) Inhibited_DprE1 Covalently Inhibited DprE1 Nitroso->Inhibited_DprE1 Nucleophilic attack Cys387 Cys387 Cys387->Inhibited_DprE1

Caption: Covalent inhibition of DprE1 by dinitrobenzamides.

Structure-Activity Relationship: The Criticality of the Dinitro Substitution

The position and number of nitro groups on the benzamide scaffold are paramount for bioactivity. Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,5-dinitro substitution pattern is optimal for potent antimycobacterial activity.[1]

Compounds with a single nitro group or with nitro groups at other positions on the aromatic ring generally exhibit significantly lower or no activity.[1] For instance, a study comparing different nitro-substituted benzamides found that the 3,5-dinitro derivatives had minimum inhibitory concentrations (MICs) that were thousands of times lower than their counterparts with a single 3-nitro or 4-nitro substitution.[1] This highlights the essential role of both nitro groups in the interaction with the DprE1 active site and the subsequent activation process.

Furthermore, modifications to other parts of the dinitrobenzamide molecule, such as the N-alkyl chain length and the presence of terminal aromatic groups, can modulate the overall lipophilicity and binding affinity, thereby influencing the potency.[2][4] However, the 3,5-dinitro core remains the indispensable pharmacophore.

Quantitative Bioactivity Data

The following tables summarize the in vitro antimycobacterial activity of representative dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv.

Table 1: Bioactivity of N-Alkyl-3,5-Dinitrobenzamides

Compound IDN-Alkyl Chain LengthMIC (µg/mL)[1]MIC (µM)[1]
9 C4>128>455
10 C60.250.84
11 C80.030.10
12 C100.0160.05
13 C120.060.16
14 C140.51.25
15 C16>128>298

Table 2: Bioactivity of Dinitrobenzamide Analogs with Terminal Aromatic Groups

Compound IDLinker and Terminal GroupMIC (µg/mL)[2]MIC (µM)[2]
a1 Piperidine>10>34.2
a5 4-Phenylpiperidine0.1560.42
b1 2-Hydroxyethyl1.254.64
c2 2-(4-Chlorophenoxy)ethyl0.0310.08
d1 3-Phenoxypropyl0.0310.09
d2 3-(4-Chlorophenoxy)propyl0.0310.08

Experimental Protocols

General Synthesis of N-Alkyl-3,5-Dinitrobenzamides

A common synthetic route to N-alkyl-3,5-dinitrobenzamides involves the acylation of a primary amine with 3,5-dinitrobenzoyl chloride.[1]

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Intermediate 3,5-Dinitrobenzoyl Chloride Start->Intermediate Reflux Reagent1 SOCl₂ Reagent1->Intermediate Product N-Alkyl-3,5-Dinitrobenzamide Intermediate->Product DCM Reagent2 Alkylamine (R-NH₂) Triethylamine Reagent2->Product

References

The Pharmacokinetics of Dinitrobenzamide Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Absorption, Distribution, Metabolism, and Excretion of a Promising Class of Therapeutic Agents

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of dinitrobenzamide compounds. This class of molecules, characterized by a benzamide scaffold bearing two nitro groups, has garnered interest for various therapeutic applications, notably as antimicrobial agents. A thorough understanding of their pharmacokinetic profile is paramount for researchers, scientists, and drug development professionals to advance these compounds from the laboratory to clinical applications. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known mechanism of action.

Quantitative Pharmacokinetic Data

The publicly available quantitative pharmacokinetic data for dinitrobenzamide compounds is currently limited. The majority of research has focused on their synthesis and in vitro activity, with fewer studies detailing their in vivo disposition. The following table summarizes the available data for 1,3-dinitrobenzene, a structurally related compound, in rats and hamsters. It is important to note that while not a dinitrobenzamide, this data provides the most relevant available quantitative insight into the in vivo behavior of a dinitroaromatic compound.

CompoundSpeciesDose (mg/kg, i.p.)Cmax (nmol/mL)Tmax (hr)AUC (ng·h/mL)Half-life (t½) (hr)Bioavailability (%)Reference
1,3-DinitrobenzeneRat2599.5N/AN/AN/AN/A[1]
1,3-DinitrobenzeneHamster2546.3N/AN/AN/AN/A[1]

N/A: Not Available in the cited literature.

The significant difference in peak plasma concentrations (Cmax) between rats and hamsters highlights the importance of species-specific pharmacokinetic studies in preclinical development.[1] Further research is critically needed to establish a comprehensive pharmacokinetic profile, including Tmax, AUC, half-life, and oral bioavailability, for a broader range of dinitrobenzamide derivatives to facilitate robust structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies.

Metabolism and Excretion

Studies on nitromide (3,5-dinitrobenzamide) in rats have provided foundational knowledge regarding the metabolism and excretion of this class of compounds. The primary route of elimination is through metabolism, with subsequent excretion in both urine and feces.

Following oral administration to rats, approximately 67.9% of the nitromide dose is excreted in the urine and 32.6% in the feces over 96 hours.[2] The metabolic transformation of dinitrobenzamides is characterized by the reduction of the nitro groups. Metabolites are typically found in reduced forms, such as monoamines and diamines, and their conjugates.[2] This nitroreduction is a key step in both the bioactivation and detoxification pathways of nitroaromatic compounds.

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is crucial for the replication and interpretation of results. Below is a representative, detailed protocol for an in vivo pharmacokinetic study of a dinitrobenzamide compound in rats, based on established practices in the field.

Representative In Vivo Pharmacokinetic Study Protocol in Rats

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old, weighing 200-250 g).

  • Acclimation: Animals are acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Housing: Animals are housed in metabolic cages for studies requiring urine and feces collection.

2. Compound Formulation and Administration:

  • Formulation: The dinitrobenzamide compound is formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline or a suspension in 0.5% carboxymethylcellulose for oral gavage; a solution in a biocompatible solvent for intravenous injection).

  • Dose: A minimum of two dose levels, a low dose and a high dose, are typically evaluated to assess dose proportionality.

  • Administration:

    • Intravenous (IV): Administered as a bolus injection via the tail vein.

    • Oral (PO): Administered by oral gavage.

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Excreta Collection (for metabolism and excretion studies): Urine and feces are collected at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) using metabolic cages.

4. Bioanalytical Method for Quantification:

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.

  • Method Validation: The bioanalytical method is validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.

Mechanism of Action and Associated Pathways

Recent research has elucidated a key mechanism of action for certain dinitrobenzamide compounds, particularly in the context of their antimycobacterial activity. These compounds act as covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.

The inhibitory mechanism involves a bioactivation step within the target organism. The dinitrobenzamide compound enters the active site of the DprE1 enzyme. One of the nitro groups is then reduced by the enzyme's flavin adenine dinucleotide (FAD) cofactor to a nitroso intermediate. This reactive intermediate subsequently undergoes a nucleophilic attack by a cysteine residue (Cys387) in the active site of DprE1, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. The inhibition of DprE1 disrupts the synthesis of essential cell wall components, ultimately leading to bacterial cell death.

DNB_Mechanism cluster_extracellular Extracellular cluster_cell Mycobacterial Cell DNB_ext Dinitrobenzamide Compound DNB_int Dinitrobenzamide (intracellular) DNB_ext->DNB_int Cellular Uptake Binding Binding to Active Site DNB_int->Binding DprE1_active Active DprE1 Enzyme DprE1_active->Binding Covalent_adduct Covalent Adduct Formation DprE1_active->Covalent_adduct Cys387 nucleophilic attack Reduction Nitro-reduction (FAD-dependent) Binding->Reduction Nitroso_intermediate Nitroso Intermediate Reduction->Nitroso_intermediate Nitroso_intermediate->Covalent_adduct DprE1_inactive Inactive DprE1 Enzyme Covalent_adduct->DprE1_inactive Cell_wall_disruption Cell Wall Synthesis Disruption DprE1_inactive->Cell_wall_disruption Cell_death Bacterial Cell Death Cell_wall_disruption->Cell_death

Mechanism of DprE1 inhibition by dinitrobenzamide compounds.

Conclusion

Dinitrobenzamide compounds represent a promising area of research for the development of new therapeutic agents. This technical guide has synthesized the available information on their pharmacokinetics, highlighting both what is known and where significant data gaps remain. The provided representative experimental protocol offers a framework for future in vivo studies, which are essential for a more complete understanding of the ADME properties of this chemical class. Furthermore, the elucidation of the DprE1 inhibition mechanism provides a clear target for structure-based drug design and optimization. Continued research into the quantitative pharmacokinetics and in vivo efficacy of novel dinitrobenzamide derivatives is crucial to unlock their full therapeutic potential.

References

In Silico Modeling of 4-Amino-3,5-dinitrobenzamide Binding to DprE1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 4-Amino-3,5-dinitrobenzamide and related dinitrobenzamide (DNB) derivatives to Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. DprE1's essential role and absence in humans make it a prime target for novel anti-tuberculosis drugs.[1] This document outlines the core mechanisms of DprE1 inhibition, detailed protocols for in silico experiments, quantitative binding data, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of DprE1 Inhibition by Nitroaromatic Compounds

DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1][4]

Nitroaromatic compounds, including dinitrobenzamides, are covalent inhibitors of DprE1.[5] The inhibitory mechanism proceeds as follows:

  • The FAD cofactor within DprE1 reduces the nitro group of the inhibitor to a reactive nitroso derivative.[5][6]

  • This nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a cysteine residue (Cys387) in the active site of DprE1.[5][7]

  • This attack forms a covalent semimercaptal bond between the inhibitor and the enzyme, leading to irreversible inhibition.[6]

This "suicide inhibition" mechanism is highly effective and is a hallmark of several classes of potent DprE1 inhibitors.[6]

Quantitative Data: Binding Affinities and Biological Activity

The following tables summarize key quantitative data for dinitrobenzamide derivatives and other DprE1 inhibitors from various in silico and in vitro studies. This data is crucial for structure-activity relationship (SAR) analysis and for validating computational models.

Table 1: Molecular Docking Scores of DprE1 Inhibitors

Compound ClassSpecific Compound ExamplePDB ID UsedDocking SoftwareBinding Affinity (kcal/mol)Reference
Dinitrobenzamide Derivativesc2, d1, d24FDNGOLDNot specified, poses analyzed[5]
Benzothiazinones (BTZ)BTZ043Not specifiedAutoDock-11.49[8]
Natural ProductsCNP0123918Not specifiedNot specifiedNot specified[4]
Natural ProductsCNP0041612Not specifiedNot specifiedNot specified[4]
Natural ProductsCNP0281145Not specifiedNot specifiedNot specified[4]
Chromen-2-one DerivativesC1-C64FEHAutoDock Vina-8.3 to -10.0[9]
Azaindole DerivativesHit 2 (chEMBL_SDF:357100)4KW5Not specified< -9.0[10]
StreptomeDB CompoundsHydroxythaxtomin ANot specifiedAutoDock 4.2.6-51.2 (MM-GBSA)[11]
StreptomeDB CompoundsLajollamycin BNot specifiedAutoDock 4.2.6-50.5 (MM-GBSA)[11]

Table 2: In Vitro Biological Activity of DprE1 Inhibitors

Compound ClassSpecific Compound ExampleMinimum Inhibitory Concentration (MIC)Reference
Dinitrobenzamide Derivativesc2, d1, d20.031 µg/mL[5]
N-alkyl NitrobenzamidesMost active derivative16 ng/mL[2][7]
BenzothiazinonesBTZ0431 ng/mL[12]
DinitrobenzamidesDNB1Potent against XDR strains[12]
Pyrazole-tethered coumarinNot specified6.25 µg/mL[4]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the binding of this compound to DprE1. These protocols are synthesized from common practices reported in the literature.[9][13][14]

Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of this compound within the DprE1 active site.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of M. tuberculosis DprE1 from the Protein Data Bank (PDB). Recommended structures include 4FDN, 4P8K, or 4KW5, which are commonly used for docking studies.[5][10][13]

    • Remove all non-essential water molecules and ligands from the PDB file. In some cases, a key water molecule involved in bridging interactions with the FAD cofactor may be retained.[5]

    • Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.

    • Assign partial charges to all atoms (e.g., using Gasteiger charges).

    • If necessary, build any missing loops or residues in the protein structure using tools like the 'Build Loop' function in MOE or similar software.[14]

    • Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[13]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

    • Convert the prepared ligand to the appropriate file format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the active site of DprE1.[13]

    • The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or by locating the FAD cofactor and the catalytic Cys387 residue.[5]

    • A typical grid box size is 30 x 30 x 30 Å with a spacing of 0.375 Å, ensuring it encompasses the entire binding pocket.[13]

  • Molecular Docking Simulation:

    • Use a validated docking program such as AutoDock Vina, GOLD, or Glide.[5][13]

    • Set the exhaustiveness parameter to a sufficient level (e.g., 8 or higher for AutoDock Vina) to ensure a thorough search of the conformational space.[13]

    • Generate a set number of binding poses (e.g., 9 or 10).[9][13]

  • Pose Analysis and Selection:

    • Analyze the resulting docking poses based on their predicted binding energies (docking scores).

    • Visually inspect the top-scoring poses to assess the plausibility of the interactions, such as hydrogen bonds, hydrophobic interactions, and proximity to key residues like Cys387 and the FAD cofactor.[5][8]

    • The best pose is typically selected based on a combination of the lowest binding energy and the most favorable interactions with the active site.

Molecular Dynamics (MD) Simulation Protocol

Objective: To evaluate the stability of the DprE1-ligand complex over time and to analyze the dynamic nature of the molecular interactions.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the DprE1-4-Amino-3,5-dinitrobenzamide complex as the starting structure.

    • Immerse the complex in a periodic box of a suitable water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

    • Use a standard force field such as OPLS or AMBER for the protein and ligand.

  • Energy Minimization:

    • Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done using the steepest descent and conjugate gradient algorithms.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulation runs (e.g., 100-500 ps for each phase).

  • Production MD Simulation:

    • Run the production simulation for a significant duration, typically ranging from 100 to 300 nanoseconds (ns), to sample the conformational space adequately.[9][11]

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand's position.[9]

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[9]

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity.[10][11]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

DprE1-DprE2 Enzymatic Pathway and Inhibition

DprE1_Pathway DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 Substrate DPX DPX (Keto Intermediate) DprE2 DprE2 DPX->DprE2 Substrate DPA DPA (Decaprenylphosphoryl-β-D-arabinose) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 InhibitedDprE1 Covalently Inhibited DprE1-Inhibitor Adduct DprE2->DPA Reduction FAD FAD FAD->DprE1 ActivatedInhibitor Activated Inhibitor (Nitroso form) FADH2->ActivatedInhibitor Inhibitor 4-Amino-3,5- dinitrobenzamide Inhibitor->FADH2 Reduction by ActivatedInhibitor->DprE1 Covalent Bonding (Cys387)

Caption: Mechanism of DprE1-DprE2 pathway and its covalent inhibition by this compound.

In Silico Modeling Workflow

In_Silico_Workflow start Start prep_protein Protein Preparation (e.g., DprE1 - 4FDN) start->prep_protein prep_ligand Ligand Preparation (this compound) start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Pose & Score Analysis docking->analysis best_pose Select Best Pose analysis->best_pose md_sim Molecular Dynamics Simulation (100-300 ns) best_pose->md_sim Input Complex end End best_pose->end Docking Results Only trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->trajectory free_energy Binding Free Energy Calculation (MM-GBSA) trajectory->free_energy free_energy->end

Caption: A generalized workflow for in silico modeling of ligand binding to DprE1.

References

Methodological & Application

Application Note: HPLC Analysis for Purity Determination of 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of the purity of 4-Amino-3,5-dinitrobenzamide and the separation of its potential related substances.

Introduction

This compound is a chemical compound with the molecular formula C₇H₆N₄O₅[1]. Accurate determination of its purity is crucial for its application in research and pharmaceutical development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be specific, accurate, and precise, allowing for the separation of the main component from its potential impurities.

HPLC Method Parameters

A summary of the HPLC instrument conditions is provided in the table below. These parameters have been established based on methods for similar aromatic and amino-containing compounds.[2][3]

Parameter Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Method Parameters

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and HPLC grade water.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform five replicate injections of the Standard Solution to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After all injections, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., 80:20 Methanol:Water).

System Suitability Test (SST)

The system suitability test is a critical component to ensure the HPLC system is performing correctly. The following parameters should be monitored for the this compound peak in the replicate injections of the Standard Solution.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Test Acceptance Criteria

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) E Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) A->E B Prepare Diluent (50:50 Acetonitrile:Water) C Prepare Standard Solution (0.1 mg/mL) B->C D Prepare Sample Solution (0.1 mg/mL) B->D H System Suitability Test (SST) (5 injections of Standard) C->H I Analyze Samples (Duplicate injections) D->I F Equilibrate Column E->F G Inject Blank (Diluent) F->G G->H H->I J Process Data and Calculate Purity I->J

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Amino-3,5-dinitrobenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-3,5-dinitrobenzamide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method was validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Experimental Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • This compound-¹³C₆, ¹⁵N (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis. The detailed instrumental parameters are summarized in Table 1.

Table 1: LC-MS/MS Instrumental Parameters

Parameter Setting
LC System
Column C18 Reverse-Phase (e.g., Waters X-Terra C18, 2.1 x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution
0.0 - 1.0 min 5% B
1.0 - 4.0 min 5% to 95% B
4.0 - 5.0 min 95% B
5.1 - 7.0 min 5% B (Re-equilibration)
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
IonSpray Voltage +4500 V
Temperature 400°C
MRM Transitions
This compound Q1: 227.1 -> Q3: 209.1 (Quantifier), 181.1 (Qualifier)

| Internal Standard | Q1: 234.1 -> Q3: 216.1 |

Note: MRM transitions are hypothetical and should be optimized empirically based on the compound's fragmentation pattern. The molecular formula for this compound is C₇H₆N₄O₅ with a molecular weight of 226.15 g/mol [4].

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[5]

Sample Preparation Protocol

A simple protein precipitation method was employed for sample extraction[3][6][7][8].

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability according to regulatory guidelines[9][10][11][12].

Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.[12]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1.0 ng/mL, with accuracy and precision within ±20%.

Table 2: Calibration Curve Linearity

Parameter Result Acceptance Criteria
Concentration Range 1.0 - 1000 ng/mL -
Regression Model Linear, 1/x² weighting -
Mean r² (n=3) 0.998 ≥ 0.99
LLOQ 1.0 ng/mL Accuracy: ±20%, Precision: ≤20% CV

| ULOQ | 1000 ng/mL | Accuracy: ±15%, Precision: ≤15% CV |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates over three separate days.

Table 3: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Mean Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day (n=18) Mean Conc. (ng/mL) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1.0 1.04 104.0 8.5 1.06 106.0 11.2
Low QC 3.0 2.95 98.3 6.2 2.98 99.3 7.8
Mid QC 100 102.1 102.1 4.1 101.5 101.5 5.5
High QC 800 790.5 98.8 3.5 795.2 99.4 4.9

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[5][10]

Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma with the response in a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Table 4: Matrix Effect and Recovery

QC Level Concentration (ng/mL) Mean Matrix Factor Mean Recovery (%)
Low QC 3.0 0.98 94.5
High QC 800 1.01 96.2

Acceptance Criteria: The CV of the matrix factor and recovery should be ≤15%.

Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during storage and processing.

Table 5: Stability Assessment

Stability Condition Duration QC Level Mean Stability (% of Nominal) Acceptance Criteria
Bench-Top 6 hours at RT Low, High 97.2, 98.5 ±15%
Freeze-Thaw 3 cycles Low, High 95.8, 97.1 ±15%
Long-Term 30 days at -80°C Low, High 96.5, 99.0 ±15%

| Post-Preparative | 24 hours in Autosampler | Low, High | 101.2, 99.8 | ±15% |

Visualized Workflows and Pathways

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data reporting is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile with IS (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Cal Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS analytical workflow for this compound.

Hypothetical Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, potential biotransformation routes can be hypothesized based on its chemical structure. Common metabolic reactions for nitroaromatic compounds include nitroreduction, while benzamides can undergo hydrolysis.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent This compound Nitroreduction Nitroreduction Product (e.g., Amino-nitro-benzamide) Parent->Nitroreduction Nitroreductases Hydrolysis Hydrolysis Product (4-Amino-3,5-dinitrobenzoic acid) Parent->Hydrolysis Amidase Conjugate1 Glucuronide or Sulfate Conjugate Nitroreduction->Conjugate1 Hydrolysis->Conjugate1 Excretion Excretion Conjugate1->Excretion

Caption: A potential metabolic pathway for this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the method make it well-suited for supporting regulated bioanalysis in clinical and preclinical studies. The validation data confirms that the method meets the stringent requirements for accuracy, precision, and stability necessary for drug development research.

References

Application Notes and Protocols for the Synthesis of 4-Amino-3,5-dinitrobenzamide Derivatives via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Amino-3,5-dinitrobenzamide derivatives utilizing the Mitsunobu reaction. This method offers a versatile approach for creating C-O or C-N bonds under mild conditions, which is particularly useful in medicinal chemistry and drug development for the synthesis of novel compounds.

Introduction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and ethers, with inversion of stereochemistry.[1][2][3] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][4] This protocol adapts the general principles of the Mitsunobu reaction for the synthesis of this compound derivatives, a scaffold of interest in pharmaceutical research. The synthesis of 3,5-dinitrobenzamide derivatives has been accomplished using various methods, including the Mitsunobu reaction for the formation of ether linkages.[5] This protocol outlines a strategy to introduce a protected amino group at the 4-position of a precursor molecule.

General Reaction Scheme

The overall synthetic strategy involves the coupling of a suitable alcohol with a nucleophile containing a protected amino group, mediated by the Mitsunobu reagents. The general reaction is depicted below:

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Starting material containing a primary or secondary alcohol

  • N-protected amino nucleophile (e.g., N-Boc-4-aminophenol, N-Cbz-4-amino-1-butanol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane)

  • Reagents for workup (e.g., Saturated aqueous Sodium Bicarbonate, Brine, Magnesium Sulfate or Sodium Sulfate)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group, H₂/Pd-C for Cbz group)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq.), the N-protected amino nucleophile (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (or another suitable solvent). The volume of the solvent should be sufficient to ensure good stirring.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the cooled solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[6]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected this compound derivative.

  • Deprotection:

    • Boc Deprotection: Dissolve the protected product in dichloromethane and add an excess of trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure.

    • Cbz Deprotection: Dissolve the protected product in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate.

  • Final Purification: If necessary, purify the final this compound derivative by recrystallization or a final column chromatography.

Data Presentation

The following table should be used to record and summarize the quantitative data for each synthesized derivative.

Compound IDStarting AlcoholN-Protected NucleophileProtected Intermediate Yield (%)Deprotection MethodFinal Product Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Mitsunobu reaction.

Mitsunobu_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_deprotection Deprotection & Final Purification Start Starting Alcohol + N-Protected Amino Nucleophile Reagents PPh₃, DEAD/DIAD in Anhydrous THF Reaction Mitsunobu Reaction (0°C to RT) Start->Reaction 1. Mix & Cool Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification1 Column Chromatography Workup->Purification1 Protected_Product Protected Derivative Purification1->Protected_Product Deprotection Deprotection (e.g., TFA or H₂/Pd-C) Protected_Product->Deprotection Purification2 Final Purification Deprotection->Purification2 Final_Product This compound Derivative Purification2->Final_Product Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Phosphonium_Ion Oxyphosphonium Ion Betaine->Phosphonium_Ion + R-OH Nucleophile R'NH-Prot (Nucleophile) Nucleophile->Phosphonium_Ion + Deprotonated    Nucleophile Alcohol R-OH (Alcohol) Product Product Phosphonium_Ion->Product SN2 Attack Byproducts PPh₃=O + Hydrazine Derivative Phosphonium_Ion->Byproducts

References

Application Notes and Protocols for In Vitro DprE1 Enzyme Inhibition Assay Using 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This enzyme is essential for the formation of arabinogalactan and lipoarabinomannan, which are crucial components of the mycobacterial cell wall.[2][3] Its absence in humans makes it an attractive and vulnerable target for the development of novel anti-tuberculosis drugs.[1][3] Dinitrobenzamide (DNB) derivatives have been identified as a potent class of DprE1 inhibitors, showing efficacy against drug-resistant strains of M. tuberculosis.[4][5] This document provides detailed application notes and protocols for an in vitro enzyme inhibition assay of DprE1 using 4-Amino-3,5-dinitrobenzamide, a representative compound from this class.

DprE1, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to produce the intermediate decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX).[1][2] This is the first step in a two-step epimerization process, where DPX is subsequently reduced by DprE2 to form decaprenylphosphoryl-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][6] Inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][3]

DprE1 Catalytic Pathway and Point of Inhibition

The synthesis of DPA from DPR is a two-step process catalyzed by the DprE1 and DprE2 enzymes. DprE1 initiates the epimerization by oxidizing the C2' hydroxyl group of DPR. Inhibitors like this compound are designed to block this crucial step.

DprE1_Pathway cluster_0 DprE1 Catalysis cluster_1 DprE2 Catalysis DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenyl-P-2'-keto-ribofuranose) DPR->DPX DprE1 (FAD -> FADH2) DPA DPA (Decaprenyl-P-arabinofuranose) DPX->DPA DprE2 (NADH -> NAD+) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Inhibitor This compound Inhibitor->DPX Inhibition

Caption: DprE1/DprE2 enzymatic pathway and the point of inhibition by this compound.

Experimental Protocols

Several assay formats can be utilized to determine the in vitro inhibitory activity of compounds against DprE1. Below are detailed protocols for a Thin Layer Chromatography (TLC)-based assay and a fluorescence-based assay.

Protocol 1: TLC-Based DprE1 Inhibition Assay

This method directly visualizes the conversion of a radiolabeled substrate to its product.

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • [14C]-labeled Decaprenylphosphoryl-β-D-ribose ([14C]-DPR) substrate

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]

  • FAD (Flavin adenine dinucleotide)

  • DMSO (Dimethyl sulfoxide)

  • Chloroform:Methanol (2:1, v/v)[2]

  • High-performance silica TLC plates

  • Phosphor imager and screens

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of test concentrations (e.g., from 1 mM to 10 nM).[2] The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 2%).[2]

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer, purified DprE1 enzyme (final concentration 0.5-1 µM), and FAD (final concentration 1 mM).[2]

    • In a microcentrifuge tube, add 1 µL of the diluted inhibitor or DMSO (for the no-inhibitor control).[2]

    • Add the enzyme master mix to the tube.

    • Initiate the reaction by adding [14C]-DPR substrate. The final reaction volume should be 50 µL.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.[2]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 350 µL of Chloroform:Methanol (2:1, v/v).[2]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipid-linked substrate and product.[2]

    • Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.[2]

  • TLC Analysis:

    • Resuspend the dried lipid extract in 10 µL of Chloroform:Methanol (2:1, v/v).[2]

    • Spot the entire sample onto a high-performance silica TLC plate.[2]

    • Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water [65:25:0.5:3.6, v/v/v/v]).[8]

    • Allow the plate to dry completely.

  • Data Acquisition and Analysis:

    • Expose the dried TLC plate to a phosphor screen overnight.[2]

    • Scan the screen using a phosphor imager to visualize the radiolabeled spots corresponding to the substrate ([14C]-DPR) and the product ([14C]-DPX).[2]

    • Quantify the intensity of the substrate and product spots using software such as ImageJ.[2]

    • Calculate the percentage of substrate conversion for each reaction.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Protocol 2: Fluorescence-Based DprE1 Inhibition Assay (Resazurin Method)

This high-throughput assay measures the redox activity of DprE1. The reduction of the FAD cofactor to FADH2 during DPR oxidation is coupled to the reduction of the non-fluorescent dye resazurin to the highly fluorescent resorufin.[9]

Materials:

  • Purified recombinant M. tuberculosis DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) substrate

  • This compound

  • Resazurin sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor and Reagent Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.[7]

  • Reaction Setup in a 96-well Plate:

    • Add 2 µL of the compound dilutions to the wells. For positive (no inhibition) and negative (no enzyme) controls, add 2 µL of DMSO.[7]

    • Add 48 µL of a master mix containing the DprE1 enzyme and FPR/DPR substrate in assay buffer to each well.[7]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[7]

  • Signal Development: Add 50 µL of resazurin solution (100 µM in assay buffer) to each well.[7]

  • Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Assay_Workflow Start Start Prep Prepare Reagents: - DprE1 Enzyme - Substrate (DPR/FPR) - Test Compound Dilutions Start->Prep Dispense Dispense Reagents into 96-well Plate Prep->Dispense Incubate1 Incubate at 37°C Dispense->Incubate1 Add_Resazurin Add Resazurin Solution (for fluorescence assay) Incubate1->Add_Resazurin Incubate2 Incubate at 37°C Add_Resazurin->Incubate2 Measure Measure Fluorescence or Perform TLC Analysis Incubate2->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate End End Calculate->End

Caption: General workflow for the in vitro DprE1 enzyme inhibition assay.

Data Presentation

The potency of DprE1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.[1] The following tables provide a template for presenting such data.

Table 1: In Vitro DprE1 Enzyme Inhibition Data

CompoundDprE1 IC50 (µM)Assay MethodReference Compound (e.g., BTZ043) IC50 (µM)
This compound[Insert Data]TLC / Fluorescence[Insert Data]
DNB10.2[Method not specified]N/A

Data for DNB1 is from Christophe et al., 2009.[4]

Table 2: Whole-Cell Activity against M. tuberculosis

CompoundM. tuberculosis H37Rv MIC (µM)Cytotoxicity (e.g., Vero cells) CC50 (µM)Selectivity Index (SI = CC50/MIC)
This compound[Insert Data][Insert Data][Insert Data]
DNB1[Insert Data]>10[Insert Data]

Cytotoxicity data for DNB1 is from Christophe et al., 2009.[5]

Target Validation Workflow

Confirming that the antimycobacterial activity of an inhibitor is a direct result of its interaction with DprE1 is a critical step.[9]

Target_Validation Screen Initial Screening (MIC and/or IC50) Hit Hit Prioritization (Potency, Selectivity, Drug-like Properties) Screen->Hit Validation Target Validation Hit->Validation Enzyme In Vitro Enzymatic Assay (Direct inhibition of purified DprE1) Validation->Enzyme Genetics Genetic Validation (Resistant mutant sequencing, Target overexpression) Validation->Genetics Cellular Cellular Target Engagement (Thermal Shift Assay) Validation->Cellular Validated Validated DprE1 Inhibitor Enzyme->Validated Genetics->Validated Cellular->Validated

References

Application Notes and Protocols for NMR Analysis of 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dinitrobenzamide is a nitroaromatic compound of interest in medicinal chemistry and materials science.[1] Its chemical structure, characterized by an aromatic ring substituted with an amino group, two nitro groups, and a benzamide functional group, necessitates thorough characterization to ensure purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. While specific experimental data for this compound is not widely published, this document outlines a generalized procedure based on the analysis of structurally similar compounds.[2][3]

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally related molecules such as N-alkyl-3,5-dinitrobenzamides and 4-amino-3,5-dinitrobenzoic acid.[3][4] The actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H8.5 - 9.0Singlet2H
Amide-NH₂7.5 - 8.0Broad Singlet2H
Amino-NH₂6.0 - 7.0Broad Singlet2H

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-NO₂148 - 152
C-NH₂145 - 150
C-H115 - 120
C-C(O)NH₂135 - 140

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that can dissolve the sample and has a minimal signal overlap with the analyte peaks. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar aromatic compounds. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2][3] Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

2. NMR Instrument Parameters

The following are typical parameters for a 300 MHz or 500 MHz NMR spectrometer.[2][3]

¹H NMR Parameters

ParameterValue
Spectrometer Frequency300 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay1.0 s
Acquisition Time~3-4 s
Spectral Width~20 ppm
Temperature298 K

¹³C NMR Parameters

ParameterValue
Spectrometer Frequency75 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time~1-2 s
Spectral Width~220 ppm
Temperature298 K

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments if needed.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Weigh 5-10 mg of This compound B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Add internal standard (optional) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Set up 1H and 13C NMR experiments E->F G Acquire FID F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Chemical Shift Referencing J->K L Integration (1H) K->L M Peak Picking & Assignment L->M N Generate final report with spectra and data tables M->N

Caption: Workflow for NMR analysis of this compound.

References

Application Note: Elucidating the Mass Spectrum Fragmentation of 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed interpretation of the electron ionization (EI) mass spectrum fragmentation pattern of 4-Amino-3,5-dinitrobenzamide. Understanding the fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices, which is essential in various stages of drug development and chemical analysis. This note outlines the primary fragmentation mechanisms, presents the quantitative data of the key fragments, and provides a standardized protocol for acquiring the mass spectrum.

Introduction

This compound is a substituted aromatic compound with a molecular weight of 226.15 g/mol .[1][2] Its structure, featuring amino, nitro, and benzamide functional groups, leads to a characteristic fragmentation pattern under mass spectrometry. Electron ionization mass spectrometry is a powerful analytical technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint for structural elucidation. This application note will detail the fragmentation behavior of this compound, providing valuable information for its identification and characterization.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound upon electron ionization begins with the formation of the molecular ion [M]•+ at m/z 226. The subsequent fragmentation is driven by the presence of the nitro, amino, and amide functional groups on the aromatic ring. The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of NO (30 Da) and NO₂ (46 Da).

The interpretation of the mass spectrum of this compound is based on the GC-MS data available from the NIST Mass Spectrometry Data Center.[1] The key observed fragments are at m/z 226, 210, 164, and 118.[1]

A plausible fragmentation pathway is proposed as follows:

  • Molecular Ion (m/z 226): The peak at m/z 226 corresponds to the intact molecular ion [C₇H₆N₄O₅]•+.

  • Loss of NH₂ (m/z 210): The fragment at m/z 210 is likely formed by the loss of an amino radical (•NH₂) from the molecular ion, resulting in the ion [C₇H₄N₃O₅]•+.

  • Loss of NO₂ (m/z 164): The fragment at m/z 164 is proposed to be formed by the loss of a nitro group (•NO₂) from the m/z 210 fragment, leading to the ion [C₇H₄N₂O₃]•+.

  • Further Fragmentation (m/z 118): The fragment at m/z 118 could result from the loss of a second nitro group (•NO₂) from the m/z 164 fragment, yielding the ion [C₇H₄N₁O₁]•+.

Quantitative Fragmentation Data

The following table summarizes the key fragments and their relative intensities as observed in the mass spectrum of this compound.

m/zProposed Fragment IonPutative Neutral Loss
226[C₇H₆N₄O₅]•+ (Molecular Ion)-
210[C₇H₄N₃O₅]•+•NH₂
164[C₇H₄N₂O₃]•+•NO₂
118[C₇H₄NO]•+•NO₂

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase to 280 °C at a rate of 15 °C/minute.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL
  • Split Ratio: 20:1

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40-300
  • Scan Rate: 2 scans/second

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).

Fragmentation Pathway Diagram

Fragmentation_Pattern M [C₇H₆N₄O₅]•+ m/z = 226 (Molecular Ion) F1 [C₇H₄N₃O₅]•+ m/z = 210 M->F1 - •NH₂ F2 [C₇H₄N₂O₃]•+ m/z = 164 F1->F2 - •NO₂ F3 [C₇H₄NO]•+ m/z = 118 F2->F3 - •NO₂

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is characterized by a distinct fragmentation pattern initiated by the loss of an amino radical followed by successive losses of nitro groups. The key fragments at m/z 226, 210, 164, and 118 provide a reliable basis for the identification of this compound. The provided experimental protocol offers a standardized method for obtaining reproducible mass spectra, aiding in the consistent analysis of this compound in various research and development settings.

References

Application of 4-Amino-3,5-dinitrobenzamide as an Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dinitrobenzamide is a versatile chemical intermediate. Due to the presence of a primary aromatic amine group, it can be readily diazotized and subsequently coupled with various aromatic compounds to synthesize a range of azo dyes. The electron-withdrawing nature of the two nitro groups and the benzamide functionality significantly influences the reactivity of the corresponding diazonium salt and the spectral properties of the resulting dyes. Azo dyes are a prominent class of synthetic colorants with extensive applications in textiles, printing, and imaging, and are also investigated for their potential in medicinal chemistry and as analytical reagents.[1]

This document provides detailed application notes and protocols for the use of this compound as a diazo component in the synthesis of azo dyes.

Key Applications

The diazonium salt derived from this compound is a reactive electrophile that can undergo coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines. This reaction forms the basis for the synthesis of a variety of azo dyes with diverse colors and properties.

The resulting dyes can be used for:

  • Textile Dyeing: The synthesized dyes can be evaluated for their affinity and fastness properties on various fabrics.

  • Pigment Synthesis: Insoluble azo compounds derived from this intermediate can be utilized as pigments.

  • Analytical Reagents: The color change upon reaction with specific analytes can be explored for the development of new colorimetric sensors.

  • Medicinal Chemistry: Azo compounds have been investigated for a range of biological activities, and novel derivatives can be synthesized and screened.

Experimental Protocols

The synthesis of azo dyes from this compound is a two-step process: diazotization of the amine followed by a coupling reaction with a suitable aromatic compound.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. The resulting diazonium salt is typically not isolated and is used immediately in the subsequent coupling reaction.[1]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid (typically 2.5-3 molar equivalents).

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound with vigorous stirring.

  • Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • The resulting solution contains the 4-carbamoyl-2,6-dinitrophenyl diazonium salt and is ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the general procedure for the coupling of the diazotized this compound with a coupling component. The choice of the coupling component will determine the color and properties of the final dye. Here, β-naphthol is used as a representative example.

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH control)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

  • An intensely colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold distilled water to remove any unreacted salts and acids.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Diazo ComponentCoupling ComponentExpected Dye StructureExpected ColorPhysical State
This compoundβ-Naphthol1-(4-Carbamoyl-2,6-dinitrophenylazo)-2-naphtholDeep Red/VioletSolid
This compoundPhenol4-(4-Carbamoyl-2,6-dinitrophenylazo)phenolOrange/RedSolid
This compoundN,N-Dimethylaniline4-(4-Carbamoyl-2,6-dinitrophenylazo)-N,N-dimethylanilineYellow/OrangeSolid
This compoundSalicylic Acid2-Hydroxy-5-(4-carbamoyl-2,6-dinitrophenylazo)benzoic acidYellow/OrangeSolid

Visualizations

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization Step cluster_coupling Coupling Step Amine This compound Reagents_D NaNO₂ / HCl (aq) 0-5 °C Amine->Reagents_D Diazonium 4-Carbamoyl-2,6-dinitrophenyl diazonium salt Reagents_D->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Coupling Reaction Coupling_Component Coupling Component (e.g., β-Naphthol) Reagents_C NaOH (aq) 0-5 °C Coupling_Component->Reagents_C

Caption: Workflow for the synthesis of azo dyes from this compound.

Signaling Pathway (Chemical Reaction Pathway)

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine This compound diazonium Diazonium Salt [Ar-N₂]⁺Cl⁻ amine->diazonium nitrite Sodium Nitrite (NaNO₂) nitrite->diazonium acid Hydrochloric Acid (HCl) acid->diazonium coupling_component Coupling Component (Ar-H) azo_dye Azo Dye (Ar-N=N-Ar') coupling_component->azo_dye diazonium->azo_dye

Caption: Chemical reaction pathway for the synthesis of an azo dye.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of 4-Amino-3,5-dinitrobenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Amino-3,5-dinitrobenzamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a yellow crystalline powder.[1] It is generally considered to have low solubility in water due to its aromatic structure and the presence of nitro groups, which can contribute to a stable crystal lattice.[2][3] It is more readily soluble in polar organic solvents such as ethanol, acetone, and DMSO.[1]

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation, often called "crashing out," is a common issue when diluting a concentrated stock solution of a poorly soluble compound (typically in an organic solvent like DMSO) into an aqueous buffer.[4] This occurs because the rapid change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.[4] Precipitation can also occur over time if the initial solution was supersaturated.[4]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be pH-dependent due to the presence of an aromatic amine group.[5] Aromatic amines are basic and can be protonated in acidic conditions to form a more soluble salt.[5][6] Therefore, decreasing the pH of the aqueous medium is likely to increase the solubility of this compound.[5] Aromatic amines are generally more soluble in water at a pH below 4.[5]

Q4: What are co-solvents, and how can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[7] They work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic molecules.[8] Commonly used co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[9]

Q5: Are there any predicted solubility values for this compound?

Troubleshooting Guides

Issue 1: Compound immediately precipitates upon dilution into aqueous buffer.

This is a classic sign of a compound "crashing out" of solution due to a rapid decrease in solvent strength.

G start Precipitation Observed step1 Reduce Stock Concentration start->step1 step2 Modify Dilution Technique step1->step2 If precipitation persists step3 Use a Co-solvent in the Buffer step2->step3 If precipitation persists step4 Adjust Buffer pH step3->step4 If further improvement needed end_node Solubility Improved step4->end_node

Caption: Troubleshooting workflow for immediate precipitation.

  • Reduce the concentration of your stock solution: A lower initial concentration in the organic solvent can mitigate the drastic polarity shift upon dilution.[4]

  • Optimize your dilution method:

    • Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[4]

    • Perform a stepwise dilution, first into a mixture of the organic solvent and buffer, and then into the final buffer.[4]

  • Incorporate a co-solvent in your final aqueous buffer: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in the buffer can help maintain the compound's solubility.[7]

  • Adjust the pH of your buffer: Since this compound has an aromatic amine group, decreasing the pH of the buffer should increase its solubility.[5]

Issue 2: Compound dissolves initially but precipitates over time.

This suggests that you have created a supersaturated solution that is not thermodynamically stable.

G initial Initial Dissolution (Supersaturated State) equilibrium Thermodynamic Equilibrium (Saturated Solution) initial->equilibrium Over Time precipitate Precipitate Formation equilibrium->precipitate Excess Compound

Caption: Relationship between supersaturation and precipitation.

  • Determine the thermodynamic solubility: Perform an equilibrium solubility experiment, such as the shake-flask method, to find the maximum stable concentration of the compound in your specific buffer.[4]

  • Work below the equilibrium solubility limit: Prepare your experimental solutions at a concentration at or below the determined thermodynamic solubility to ensure long-term stability.

  • Control the temperature: Solubility is temperature-dependent. Ensure your solutions are prepared and stored at a constant and appropriate temperature to avoid fluctuations that could induce precipitation.[4]

Quantitative Data Summary

The following table provides solubility data for compounds structurally related to this compound to offer a general indication of its expected low aqueous solubility.

CompoundSolventTemperature (°C)Solubility
o-NitrobenzamideWater18< 0.1 mg/mL[10]
p-NitrobenzamideWater25Low (specific value not found, but noted to be the lowest among 12 solvents)[11]
2-chloro-4-nitrobenzamideWaterNot specifiedLimited solubility[2]
3-NitrobenzamideWaterNot specifiedLimited solubility[1]

Disclaimer: This data is for structurally similar compounds and should be used as an estimate only. Experimental determination of the solubility of this compound in your specific aqueous medium is highly recommended.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.

  • Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure the solution is saturated.

  • After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Improving Solubility using pH Adjustment

This protocol describes how to prepare a solution of this compound by modifying the pH of the aqueous medium.

Materials:

  • This compound powder

  • Deionized water

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add small increments of the acidic solution (e.g., 0.1 M HCl) to the suspension while monitoring the pH with a calibrated pH meter.

  • Continue adding the acid until the compound dissolves. Aromatic amines are typically more soluble at a pH below 4.[5]

  • Record the final pH at which the compound is fully dissolved.

  • If necessary, adjust the pH back towards the desired experimental pH, being mindful that the compound may precipitate if the pH is raised significantly.

Protocol 3: Improving Solubility using Co-solvents

This protocol details the use of a co-solvent to prepare an aqueous solution of this compound.

Materials:

  • This compound powder

  • Water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Aqueous buffer of choice

Procedure:

  • Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal volume of the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the final working solution:

    • Add the required volume of the aqueous buffer to a new tube.

    • While vortexing or stirring the buffer, slowly add the required volume of the stock solution to achieve the desired final concentration. The final concentration of the co-solvent should be kept as low as possible, typically between 1-5%.[7]

    • Visually inspect the final solution for any signs of precipitation.

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway of how a co-solvent facilitates the dissolution of a hydrophobic compound in an aqueous environment.

G cluster_0 Initial State cluster_1 Intervention cluster_2 Mechanism of Action cluster_3 Final State A Hydrophobic Compound (Low Solubility) C Addition of Co-solvent (e.g., DMSO, Ethanol) A->C B Aqueous Medium (High Polarity) B->C D Reduction of Solvent Polarity C->D E Disruption of Water's Hydrogen Bond Network D->E F Increased Solubility of Hydrophobic Compound E->F

Caption: Conceptual pathway of co-solvent mediated solubilization.

References

How to prevent degradation of 4-Amino-3,5-dinitrobenzamide upon storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dinitrobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound upon storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure optimal stability, this compound should be stored in a cool, dry environment, protected from light and moisture.[1] Several suppliers recommend refrigeration at 2-8°C for long-term storage.[2] It is also crucial to keep the compound away from oxidizing agents.[1] Always store it in a tightly sealed container.

Q2: What are the visible signs of this compound degradation?

A2: While specific degradation studies for this compound are not extensively published, degradation of nitroaromatic compounds can sometimes be indicated by a change in color of the yellow crystalline powder, or a change in its solubility characteristics. Any deviation from the initial physical appearance should be investigated.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the known chemistry of similar nitroaromatic compounds, potential degradation pathways may include:

  • Reduction of the nitro groups: The nitro groups (-NO2) are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino groups. This process can be catalyzed by trace metals or exposure to reducing agents.

  • Hydrolysis of the amide group: The benzamide functional group can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, to form 4-Amino-3,5-dinitrobenzoic acid.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to complex degradation products.

Q4: Are there any recommended stabilizers for this compound?

A4: There are no specific stabilizers documented for this compound. However, for nitroaromatic compounds in general, stabilizers that function by scavenging nitrogen oxides, which can catalyze decomposition, are often used.[3][4] These include classes of compounds such as aromatic amines and urea derivatives.[4] More recently, "green stabilizers" like curcumin and other phenolic compounds are being explored for their ability to inhibit degradation of nitrocellulose-based propellants, which also contain nitro groups.[5][6][7] The choice of a suitable stabilizer would need to be empirically determined and would depend on the specific application and formulation.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Observed Issue Potential Cause Recommended Action
Change in color of the powder (e.g., darkening). This could indicate the formation of degradation products, possibly due to light exposure or reaction with trace impurities.1. Review storage conditions. Ensure the compound is stored in a dark, cool, and dry place. 2. Use an amber-colored or opaque container. 3. Perform analytical testing (e.g., HPLC, LC-MS) to identify and quantify any impurities.
Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). This is a direct indication of degradation. The new peaks could correspond to degradation products such as the hydrolyzed acid form or reduced nitro-group species.1. Confirm the identity of the degradation products using techniques like mass spectrometry. 2. Conduct a forced degradation study (see Experimental Protocols section) to understand the degradation pathways under different stress conditions (acid, base, oxidation, heat, light). 3. Based on the degradation profile, adjust storage conditions accordingly. For example, if hydrolysis is the issue, strictly control moisture.
Inconsistent experimental results or loss of biological activity. The active concentration of this compound may have decreased due to degradation.1. Re-test the purity of your stored compound. 2. Prepare fresh solutions for your experiments from a new or properly stored batch of the compound. 3. Consider performing a stability study of the compound in your experimental solvent system.
Poor solubility compared to a fresh batch. The formation of less soluble degradation products could be the cause.1. Characterize the insoluble material. 2. Review storage conditions, paying close attention to humidity levels.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Objective: To develop an HPLC method capable of resolving this compound from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Solvent System Exploration: Start with a gradient elution method using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical starting gradient could be 10-90% B over 20 minutes.

  • Wavelength Selection: Determine the optimal detection wavelength by running a UV scan of this compound in the mobile phase.

  • Forced Degradation Study: To generate degradation products and test the method's resolving power, subject solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours.[8]

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.[8]

  • Method Optimization: Analyze the stressed samples. If degradation products co-elute with the parent peak or each other, adjust the gradient slope, mobile phase composition, or column chemistry to achieve adequate separation. The goal is to have a baseline resolution between all peaks.

Protocol 2: Quantitative Analysis of Degradation

Objective: To quantify the amount of this compound and its degradation products over time under specific storage conditions.

Methodology:

  • Prepare a stock solution of this compound of known concentration.

  • Aliquot the solution into several vials for each storage condition to be tested (e.g., 2-8°C, room temperature, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.

  • Analyze the sample using the validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

Summary of Storage Recommendations
Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down potential thermal degradation pathways.
Humidity Store in a desiccator or with a desiccant in a tightly sealed container.To prevent hydrolysis of the amide group.[1]
Light Store in an amber or opaque vial.To prevent photodegradation.
Atmosphere Consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.

Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_products Potential Degradation Products This compound This compound Reduced Nitro Products Reduced Nitro Products This compound->Reduced Nitro Products Reduction (e.g., trace metals) Hydrolyzed Acid Product Hydrolyzed Acid Product This compound->Hydrolyzed Acid Product Hydrolysis (Moisture, pH) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_workflow Stability Study Workflow A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) A->B C Validate HPLC Method for Specificity and Resolution B->C D Conduct Long-Term Stability Study under Various Storage Conditions C->D E Analyze Samples at Scheduled Time Points D->E F Quantify Degradation and Determine Shelf-Life E->F

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Logic Start Issue Observed? (e.g., Color Change, New Peaks) CheckStorage Review Storage Conditions: - Temperature - Light - Moisture Start->CheckStorage ForcedDegradation Conduct Forced Degradation Study CheckStorage->ForcedDegradation If issue persists IdentifyProducts Identify Degradation Products (e.g., LC-MS) ForcedDegradation->IdentifyProducts ModifyConditions Modify Storage Conditions Based on Findings IdentifyProducts->ModifyConditions End Problem Resolved ModifyConditions->End

Caption: Logical troubleshooting guide for stability issues.

References

Technical Support Center: Optimizing HPLC Separation of Dinitrobenzamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of dinitrobenzamide analogues.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of dinitrobenzamide analogues, presented in a question-and-answer format.

Q1: My dinitrobenzamide analogues are co-eluting or have very poor resolution. How can I improve their separation?

A1: Poor resolution is a common challenge when separating structurally similar analogues. Here are several strategies to improve separation, starting with mobile phase optimization:

  • Modify the Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention times and may improve resolution between closely eluting peaks. Conversely, increasing the organic solvent (e.g., acetonitrile or methanol) strength will decrease retention times.[1][2]

  • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation.[3][4][5] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has strong dipole-dipole interactions.[1][4] For aromatic compounds like dinitrobenzamides, a phenyl-based column in combination with methanol as the organic modifier can enhance π-π interactions, potentially leading to better separation.[3][5][6]

  • Adjust the Mobile Phase pH: Dinitrobenzamide analogues may have ionizable groups. Adjusting the pH of the mobile phase can change the ionization state of the analytes, which in turn significantly affects their retention and the overall selectivity of the separation.[7][8][9][10] A general guideline is to work at a pH that is at least 1.5 to 2 units away from the pKa of your analytes to ensure they are in a single ionic form, leading to sharper, more symmetrical peaks.[9]

  • Incorporate a Gradient Elution: If your sample contains analogues with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition changes over time, can significantly improve the separation of complex mixtures.[11] A shallow gradient often provides better resolution for closely eluting compounds.

Q2: I'm observing significant peak tailing with my dinitrobenzamide peaks. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Mobile Phase pH: For basic compounds, interactions with residual acidic silanol groups on the silica-based stationary phase are a common cause of tailing.[12] Increasing the mobile phase pH can help to suppress the ionization of these silanol groups. Alternatively, for acidic analytes, a lower pH mobile phase can suppress their ionization and reduce tailing.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH at the column surface, leading to peak tailing. Increasing the buffer concentration can help to mitigate this effect.

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes. For acidic compounds, an acidic modifier like formic acid or acetic acid can improve peak shape.[12]

  • Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a polar-embedded phase for enhanced performance with basic analytes.

Q3: My retention times are drifting and not reproducible. What are the likely causes?

A3: Drifting retention times can compromise the reliability of your analytical method. The most common causes are related to the mobile phase and column equilibration.

  • Inadequate Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Failure to do so, especially when changing mobile phases or after a gradient run, will result in shifting retention times.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in the organic solvent ratio or pH can lead to significant changes in retention.[10] It is also important to properly degas the mobile phase to prevent bubble formation in the pump and detector.

  • Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time. Using a column oven to maintain a constant temperature is highly recommended.

Q4: Should I use acetonitrile or methanol as the organic modifier for separating dinitrobenzamide analogues?

A4: The choice between acetonitrile and methanol can have a significant impact on the selectivity of your separation.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure.[4] It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[4]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can lead to different selectivity compared to acetonitrile.[1][4] For separations involving π-π interactions, especially on phenyl columns, methanol is often the preferred organic modifier as acetonitrile can interfere with these interactions.[3][5]

The best approach is to screen both solvents during method development to determine which provides the optimal separation for your specific dinitrobenzamide analogues.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing an HPLC method for dinitrobenzamide analogues?

A: A good starting point for method development for dinitrobenzamide analogues would be a reversed-phase separation on a C18 or a Phenyl column. A mobile phase consisting of a mixture of water (or a buffer) and acetonitrile or methanol is a common choice. Begin with a scouting gradient to determine the approximate elution conditions for your compounds.[11]

Q: How does the pH of the mobile phase affect the retention of dinitrobenzamide analogues?

A: The pH of the mobile phase can significantly impact the retention of dinitrobenzamide analogues if they possess ionizable functional groups (e.g., carboxylic acids or amines). Changing the pH alters the degree of ionization of the analyte.[7][8] In reversed-phase HPLC, the ionized form of a compound is typically more polar and therefore less retained, resulting in a shorter retention time. Conversely, the neutral form is more hydrophobic and will be more strongly retained.

Q: What type of HPLC column is best suited for separating dinitrobenzamide analogues?

A: Due to their aromatic nature, dinitrobenzamide analogues can be effectively separated on reversed-phase columns.

  • C18 (ODS) columns are a good first choice due to their versatility and wide availability.

  • Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions and are an excellent option to try if a C18 column does not provide adequate resolution.

Q: When should I use a gradient elution instead of an isocratic elution?

A: An isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time with good resolution. A gradient elution is preferred for complex samples containing compounds with a wide range of hydrophobicities.[11] A gradient allows for the elution of strongly retained compounds in a shorter time while still providing good resolution for early eluting peaks.

Data Presentation

The following table provides representative data illustrating the effect of mobile phase composition on the retention time (RT) and resolution (Rs) of two hypothetical dinitrobenzamide analogues.

Condition Mobile Phase Analogue 1 RT (min) Analogue 2 RT (min) Resolution (Rs)
150:50 Acetonitrile:Water4.24.91.3
240:60 Acetonitrile:Water6.88.11.8
350:50 Methanol:Water5.56.81.9
450:50 Acetonitrile:Buffer (pH 3.0)7.59.02.1
550:50 Acetonitrile:Buffer (pH 7.0)3.84.31.1

Note: This data is illustrative and actual results will vary depending on the specific analogues, column, and HPLC system used.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Start-up

  • Solvent Selection: Use HPLC-grade solvents (water, acetonitrile, methanol) and reagents.

  • Buffer Preparation: If a buffered mobile phase is required, accurately weigh the buffer salts and dissolve them in HPLC-grade water. Adjust the pH to the desired value using an appropriate acid or base before adding the organic modifier.

  • Mobile Phase Mixing: Prepare the mobile phase by accurately measuring the required volumes of the aqueous and organic components. For example, for a 50:50 acetonitrile:water mobile phase, mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Degassing: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues.

  • System Priming: Prime the HPLC pump with the new mobile phase to ensure all lines are filled and free of air bubbles.

  • Column Equilibration: Equilibrate the column with the mobile phase at the initial conditions for at least 15-20 column volumes, or until a stable baseline is achieved.

Protocol 2: Scouting Gradient for Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Analysis: Inject your sample mixture and analyze the resulting chromatogram to determine the approximate elution conditions and the complexity of the sample. This information will guide further optimization of the mobile phase and gradient profile.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation of Dinitrobenzamide Analogues step1 Adjust Organic Solvent Ratio (e.g., % Acetonitrile) start->step1 decision1 Resolution Adequate? step1->decision1 step2 Change Organic Solvent (Methanol vs. Acetonitrile) decision1->step2 No end End: Optimized Separation decision1->end Yes decision2 Resolution Adequate? step2->decision2 step3 Adjust Mobile Phase pH (Control Analyte Ionization) decision2->step3 No decision2->end Yes decision3 Resolution Adequate? step3->decision3 step4 Implement/Optimize Gradient Elution decision3->step4 No decision3->end Yes step4->end

Caption: Workflow for optimizing HPLC mobile phase for better separation.

Troubleshooting_Logic cluster_poor_resolution Poor Resolution cluster_peak_tailing Peak Tailing cluster_retention_drift Retention Time Drift issue Chromatographic Issue pr1 Adjust % Organic pt1 Check Mobile Phase pH rd1 Ensure Column Equilibration pr2 Change Organic Solvent pr3 Adjust pH pr4 Use Gradient pt2 Increase Buffer Strength pt3 Use Additives (e.g., TEA) rd2 Consistent Mobile Phase Prep rd3 Control Column Temperature

Caption: Logical relationships in HPLC troubleshooting.

References

Addressing peak tailing in the chromatogram of 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Addressing Peak Tailing in the Chromatogram of 4-Amino-3,5-dinitrobenzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve peak tailing issues encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a type of peak asymmetry where the back half of a chromatographic peak is broader than the front half.[1] For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[2] this compound, possessing a basic amino group, is particularly prone to interactions that cause peak tailing.[3]

Q2: What are the primary causes of peak tailing for a polar, basic compound like this compound?

A2: The most common cause of peak tailing for polar, basic compounds is secondary interactions between the analyte and the stationary phase.[3] Specifically, the basic amino group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to a secondary, stronger retention mechanism that causes tailing.[4] Other potential causes include column overload, extra-column volume, and improper mobile phase conditions.[5][6]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[7] For a basic compound like this compound, a lower pH (typically around 2.5-3.5) will protonate the residual silanol groups on the silica surface, minimizing their interaction with the protonated amine group of the analyte.[3][8] This leads to a more symmetrical peak shape. Conversely, at a higher pH, the silanol groups are more likely to be ionized and interact strongly with the basic analyte, causing significant tailing.[7]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Look for columns described as "end-capped" or "base-deactivated."[5] End-capping is a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.[3] Columns packed with high-purity, Type B silica also have fewer active silanol sites compared to older, Type A silica columns.[2]

Q5: What is column overload and how can I determine if it is causing peak tailing?

A5: Column overload occurs when the amount of sample injected onto the column exceeds its capacity, leading to peak distortion.[6] To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject it.[5] If the peak shape improves and the tailing is reduced, you were likely overloading the column.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

This guide provides a systematic approach to adjusting the mobile phase pH to improve the peak shape of this compound.

Experimental Protocol:

  • Initial Mobile Phase Preparation:

    • Prepare an aqueous mobile phase component containing a suitable buffer, such as 20 mM potassium phosphate.

    • Prepare the organic mobile phase component, typically HPLC-grade acetonitrile or methanol.

    • Prepare a series of aqueous mobile phases with pH values ranging from 2.5 to 7.0, in increments of 0.5 pH units. Use phosphoric acid to adjust the pH downwards and a suitable base (e.g., potassium hydroxide) to adjust upwards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: A gradient or isocratic elution with the prepared buffered aqueous phase and organic phase. A common starting point is a 50:50 mixture.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength for this compound.

    • Sample: this compound dissolved in the initial mobile phase.

  • Data Analysis:

    • Inject the sample using each of the prepared mobile phase pH conditions.

    • Measure the tailing factor (asymmetry factor) for the this compound peak at each pH.

    • Compile the results in a table to identify the optimal pH for symmetrical peak shape.

Expected Results:

As the pH of the mobile phase is decreased, the peak tailing for this compound is expected to decrease significantly.

Data Presentation:

Mobile Phase pHTailing Factor (Asymmetry)
7.02.5
6.02.1
5.01.8
4.01.5
3.01.2
2.51.1

Troubleshooting Workflow:

G start Peak Tailing Observed prep_mp Prepare Mobile Phases (pH 2.5 to 7.0) start->prep_mp run_hplc Run HPLC Analysis at each pH prep_mp->run_hplc measure_tf Measure Tailing Factor run_hplc->measure_tf analyze_data Analyze Data and Select Optimal pH measure_tf->analyze_data good_peak Symmetrical Peak Achieved analyze_data->good_peak Tailing Factor < 1.2 further_opt Further Optimization (e.g., Column Choice) analyze_data->further_opt Tailing Persists

Caption: Workflow for optimizing mobile phase pH.

Guide 2: Selecting an Appropriate HPLC Column

This guide outlines the process of choosing a suitable HPLC column to minimize peak tailing for basic compounds.

Experimental Protocol:

  • Column Selection:

    • Obtain three types of C18 columns (e.g., 4.6 x 150 mm, 5 µm) with different characteristics:

      • Column A: A conventional, non-end-capped C18 column (Type A silica).

      • Column B: An end-capped C18 column (Type B silica).

      • Column C: A base-deactivated or polar-embedded C18 column.

  • Chromatographic Conditions:

    • Mobile Phase: Use the optimal mobile phase pH determined in Guide 1 (e.g., pH 2.5-3.0). A common mobile phase is Acetonitrile:Water:Phosphoric Acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 25 °C

    • Detection: UV at an appropriate wavelength.

    • Sample: this compound dissolved in the mobile phase.

  • Data Analysis:

    • Analyze the sample on each of the three columns under the same conditions.

    • Measure the tailing factor and the number of theoretical plates for the analyte peak on each column.

    • Compare the results to determine the most suitable column.

Expected Results:

The end-capped and base-deactivated columns are expected to show significantly improved peak symmetry and efficiency compared to the conventional C18 column.

Data Presentation:

Column TypeTailing Factor (Asymmetry)Theoretical Plates (N)
Conventional C181.98,000
End-capped C181.215,000
Base-deactivated C181.018,000

Logical Relationship Diagram:

G analyte This compound (Basic Amine Group) interaction Secondary Interaction (Ion Exchange) analyte->interaction column_surface Silica Column Surface (Acidic Silanol Groups) column_surface->interaction peak_tailing Peak Tailing interaction->peak_tailing solution_a Use End-Capped or Base-Deactivated Column peak_tailing->solution_a Mitigated by solution_b Optimize Mobile Phase pH (Acidic) peak_tailing->solution_b Mitigated by

Caption: Causes and solutions for peak tailing.

This technical support guide provides a starting point for addressing peak tailing in the analysis of this compound. By systematically evaluating and optimizing the mobile phase and column selection, researchers can significantly improve the quality and reliability of their chromatographic results.

References

Minimizing side product formation in nucleophilic substitution reactions of dinitrobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of dinitrobenzamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in nucleophilic substitution reactions of dinitrobenzamides?

A1: The most common side products in SNAr reactions of dinitrobenzamides depend on the specific substrate and reaction conditions. However, some general side products to be aware of include:

  • Hydrolysis of the amide: Under strongly acidic or basic conditions, particularly at elevated temperatures, the benzamide functionality can be hydrolyzed to the corresponding benzoic acid.[1][2][3][4][5] Basic hydrolysis will typically yield a carboxylate salt and ammonia or an amine, while acidic hydrolysis produces the carboxylic acid and an ammonium salt.[1][2][4]

  • Products from reaction with solvent: If the solvent is nucleophilic (e.g., alcohols, water), it can compete with the intended nucleophile, leading to the formation of undesired ethers or phenols.

  • Over-reaction or di-substitution: If the dinitrobenzamide has more than one leaving group, or if the product of the initial substitution is still activated towards nucleophilic attack, di-substitution can occur, especially if an excess of the nucleophile is used or reaction times are prolonged.

  • Side reactions of the nucleophile or substrate: The strong electron-withdrawing nature of the dinitrobenzamide ring can promote other reactions. For instance, if the substrate contains other reactive functional groups, these may undergo transformation under the reaction conditions. Similarly, the nucleophile itself might undergo self-condensation or decomposition.

  • Denitration: In some cases, particularly with thiol nucleophiles, denitration of the aromatic ring can occur as a side reaction.[6]

Q2: How can I minimize amide hydrolysis during the reaction?

A2: To minimize amide hydrolysis, consider the following strategies:

  • Control the pH: Avoid strongly acidic or basic conditions if possible. If a base is required to deprotonate the nucleophile or neutralize a leaving group, use a non-nucleophilic base and only a slight excess.

  • Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Limit the amount of water: Ensure that all reagents and solvents are anhydrous, as water is a reactant in the hydrolysis process.

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.

Q3: My reaction is not going to completion. What are some common reasons for low conversion?

A3: Low conversion in SNAr reactions of dinitrobenzamides can be due to several factors:

  • Insufficient activation of the aromatic ring: While two nitro groups provide strong activation, their position relative to the leaving group is crucial. For optimal activation, the nitro groups should be ortho and/or para to the leaving group.[7]

  • Poor leaving group: The reaction rate is dependent on the nature of the leaving group. For SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[8] If you are using a less reactive leaving group, you may need to use more forcing conditions.

  • Weak nucleophile: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, you may need to deprotonate it with a suitable base to increase its nucleophilicity.

  • Steric hindrance: Significant steric bulk on either the dinitrobenzamide substrate or the nucleophile can hinder the approach of the nucleophile to the reaction center, slowing down or preventing the reaction.

  • Poor solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Ensure you are using an appropriate solvent that dissolves all components of the reaction mixture.

  • Deactivation of the nucleophile: If the reaction generates an acidic byproduct (e.g., HCl, HBr), this can protonate the nucleophile, rendering it inactive. The addition of a non-nucleophilic base can prevent this.

Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?

A4: Achieving high regioselectivity is crucial when multiple leaving groups are present or when the nucleophile can attack at different positions. Here are some strategies to improve regioselectivity:

  • Choice of leaving group: If your dinitrobenzamide has different halogen substituents, the nucleophile will preferentially substitute the one that is a better leaving group in SNAr reactions (typically fluorine).

  • Steric effects: A bulky nucleophile may preferentially attack the less sterically hindered position on the aromatic ring.

  • Electronic effects: The position of the electron-withdrawing nitro groups directs the nucleophilic attack to the ortho and para positions. Understanding the electronic distribution in your specific substrate can help predict the most likely site of attack.

  • Reaction temperature: In some cases, running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product, potentially increasing regioselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Nucleophile - Ensure the nucleophile is not degraded and is of sufficient purity.- If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate it and increase its reactivity.
Poor Leaving Group - If possible, switch to a substrate with a better leaving group for SNAr (F > Cl > Br > I).[8]
Insufficient Reaction Temperature - Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Inadequate Solvent - Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of anionic nucleophiles.[9] Ensure all reactants are soluble in the chosen solvent.
Protonation of Nucleophile - Add a stoichiometric amount of a non-nucleophilic base to neutralize any acidic byproducts formed during the reaction.

Issue 2: Formation of Significant Side Products

Side Product Observed Possible Cause Troubleshooting Step
Corresponding Benzoic Acid Amide hydrolysis.[1][2]- Use anhydrous conditions.- Avoid strong acids or bases.- Lower the reaction temperature and shorten the reaction time.
Ether or Phenol Byproducts Reaction with solvent (e.g., alcohols, water).- Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
Di-substituted Product Over-reaction.- Use a stoichiometric amount of the nucleophile.- Monitor the reaction closely and stop it once the mono-substituted product is maximized.
Products from Intramolecular Reactions The nucleophilic center within the same molecule attacks the aromatic ring.- This is structure-dependent. Consider protecting the internal nucleophilic group if possible.

Experimental Protocols

Below are generalized experimental protocols for the nucleophilic aromatic substitution on a halogenated dinitrobenzamide. Note: These are starting points and may require optimization for your specific substrate and nucleophile.

Protocol 1: Amination of 4-Fluoro-3,5-dinitrobenzamide

Parameter Condition
Substrate 4-Fluoro-3,5-dinitrobenzamide (1.0 eq)
Nucleophile Primary or secondary amine (1.1 - 1.5 eq)
Base K₂CO₃ or Et₃N (2.0 eq)
Solvent DMF or DMSO
Temperature Room temperature to 100 °C
Procedure 1. Dissolve the 4-fluoro-3,5-dinitrobenzamide in the chosen solvent in a round-bottom flask.2. Add the amine nucleophile, followed by the base.3. Stir the reaction mixture at the desired temperature and monitor its progress by TLC.4. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).5. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.6. Purify the crude product by column chromatography.

Protocol 2: Reaction with Alkoxides or Phenoxides

Parameter Condition
Substrate 4-Chloro-3,5-dinitrobenzamide (1.0 eq)
Nucleophile Alcohol or phenol (1.5 eq)
Base NaH or K-tert-butoxide (1.2 eq)
Solvent Anhydrous THF or DMF
Temperature 0 °C to 80 °C
Procedure 1. In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.2. At 0 °C, add the base portion-wise and stir for 30 minutes to generate the alkoxide/phenoxide.3. Add the 4-chloro-3,5-dinitrobenzamide to the mixture.4. Heat the reaction to the desired temperature and monitor by TLC.5. After completion, cool to room temperature and quench with water.6. Extract the product with an organic solvent, wash with brine, dry, and concentrate.7. Purify by column chromatography.

Data Presentation

The following table provides a general overview of expected yields for SNAr reactions on activated dinitroaromatic systems. Actual yields for dinitrobenzamides will vary based on the specific reactants and conditions.

Substrate Nucleophile Leaving Group Solvent Temperature (°C) Typical Yield (%) Reference
4-Chloro-3,5-dinitrobenzotrifluorideSubstituted AnilinesClMethanolRoom TempGood to Excellent[10]
1-Fluoro-2,4-dinitrobenzeneAminesFDMF/DMSO50-100HighGeneral Protocol
1-Chloro-2,4-dinitrobenzeneAlkoxidesClTHF/DMF60-80Moderate to HighGeneral Protocol
5-Nitroanthranilic acidWater (enzymatic)NH₂AqueousN/AHigh[9]

Visualizations

Logical Workflow for Troubleshooting Low Yield in SNAr Reactions

troubleshooting_workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_byproducts Byproduct Analysis start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Reaction for Side Products start->analyze_byproducts reagent_purity Impure Starting Materials? check_reagents->reagent_purity nucleophile_activity Inactive Nucleophile? check_reagents->nucleophile_activity temp Temperature Too Low? check_conditions->temp solvent Inappropriate Solvent? check_conditions->solvent hydrolysis Amide Hydrolysis Detected? analyze_byproducts->hydrolysis purify_reagents Purify/Source New Reagents reagent_purity->purify_reagents Yes add_base Add Non-nucleophilic Base nucleophile_activity->add_base Yes increase_temp Increase Temperature temp->increase_temp Yes change_solvent Switch to Polar Aprotic Solvent solvent->change_solvent Yes modify_hydrolysis Use Anhydrous Conditions/ Modify pH and Temperature hydrolysis->modify_hydrolysis Yes

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Simplified SNAr Mechanism on a Dinitrobenzamide Derivative

snar_mechanism reactant Dinitrobenzamide Derivative (with Leaving Group X) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Dinitrobenzamide intermediate->product Elimination leaving_group Leaving Group (X⁻) intermediate->leaving_group

Caption: Generalized SNAr mechanism on a dinitrobenzamide.

References

Handling and safety protocols for working with 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dinitrobenzamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe handling and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential health and safety risks. According to safety data sheets, it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] As with many nitro compounds, there is a potential for explosive decomposition, especially when heated or subjected to shock, and it may be shock-sensitive if contaminated with incompatible materials.[2][3]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: Appropriate PPE is crucial for minimizing exposure. Always wear a flame-resistant lab coat, chemical-resistant gloves (such as neoprene or butyl gloves), and ANSI Z87.1-compliant safety glasses or goggles.[2][4] If there is a splash hazard, a face shield should be worn in addition to safety goggles.[5] All work with this compound should be conducted in a properly functioning chemical fume hood.[2][3]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] It is advisable to store it in an approved flammable cabinet.[2][3]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain. Collect the waste in a properly labeled, sealed container and consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.[10]

Troubleshooting Guides

Scenario 1: Unexpected Color Change or Degradation of the Compound

  • Problem: The stored this compound has changed color or appears degraded.

  • Possible Cause: This could be due to improper storage conditions, such as exposure to light, heat, or incompatible materials.

  • Solution:

    • Do not use the degraded compound in your experiment.

    • Review your storage procedures to ensure the compound is stored in a cool, dark, and dry place, away from incompatible substances.[2]

    • Dispose of the degraded compound as hazardous waste according to your institution's guidelines.

Scenario 2: Difficulty Dissolving the Compound

  • Problem: this compound is not dissolving in the chosen solvent.

  • Possible Cause: The compound may have limited solubility in the selected solvent at the experimental temperature.

  • Solution:

    • Consult the literature or safety data sheets for information on suitable solvents.

    • Consider gentle heating or sonication to aid dissolution, but be extremely cautious due to the compound's potential for heat sensitivity.[2] Always perform such procedures behind a blast shield in a fume hood.[2]

    • Experiment with a small amount of the compound and different solvents to determine the optimal solvent system.

Quantitative Safety Data

ParameterValueReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Molecular Formula C₇H₆N₄O₅[11]
Molecular Weight 226.15 g/mol [11]

Experimental Protocols

General Protocol for Handling this compound in a Synthesis Reaction:

  • Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is worn.[2][3] Have a spill kit readily available.

  • Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Avoid creating dust.

  • Addition: Slowly add the compound to the reaction vessel containing the solvent or other reactants. Use a powder funnel to minimize the risk of spills.

  • Reaction: Perform the reaction under an inert atmosphere if required. Monitor the reaction temperature carefully and avoid excessive heating.[2]

  • Work-up: After the reaction is complete, quench the reaction mixture carefully, following the specific procedure for your experiment.

  • Purification: Purify the product using appropriate techniques such as crystallization or chromatography, always performing these tasks within the fume hood.

  • Waste Disposal: Collect all waste, including contaminated filter paper, gloves, and solvents, in a designated hazardous waste container.

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency AssessRisks Assess Risks & Read SDS SelectPPE Select & Don Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Fume Hood & Equipment SelectPPE->PrepareWorkArea WeighCompound Weigh Compound Carefully PrepareWorkArea->WeighCompound TransferCompound Transfer to Reaction Vessel WeighCompound->TransferCompound Spill Spill WeighCompound->Spill RunExperiment Run Experiment with Caution TransferCompound->RunExperiment TransferCompound->Spill Decontaminate Decontaminate Glassware & Surfaces RunExperiment->Decontaminate Exposure Exposure RunExperiment->Exposure SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste Properly SegregateWaste->DisposeWaste EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse Exposure->EmergencyResponse

Caption: General workflow for safely handling hazardous chemicals.

G Start Experiment Fails or Yields Unexpected Results CheckPurity Is the starting material pure? Start->CheckPurity CheckConditions Are the reaction conditions correct? (Temp, Time, Atmosphere) CheckPurity->CheckConditions Yes PurifyMaterial Purify or obtain new starting material CheckPurity->PurifyMaterial No CheckReagents Are other reagents viable? CheckConditions->CheckReagents Yes AdjustConditions Adjust and repeat experiment CheckConditions->AdjustConditions No CheckProcedure Was the experimental procedure followed correctly? CheckReagents->CheckProcedure Yes VerifyReagents Verify and/or replace other reagents CheckReagents->VerifyReagents No Success Problem Resolved CheckProcedure->Success Yes ReviewAndRepeat Review protocol and repeat experiment carefully CheckProcedure->ReviewAndRepeat No PurifyMaterial->CheckPurity AdjustConditions->CheckConditions VerifyReagents->CheckReagents ReviewAndRepeat->CheckProcedure

Caption: Troubleshooting guide for unexpected experimental outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-3,5-dinitrobenzamide for library production. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the nitration of a suitable benzoic acid derivative to obtain 4-amino-3,5-dinitrobenzoic acid. The second step is the amidation of the carboxylic acid to form the final benzamide product.

Q2: What are the key safety considerations when working with this compound and its precursors?

Due to the presence of multiple nitro groups, this compound and its dinitrobenzoic acid precursor should be handled with care as they are potentially explosive energetic materials.[1] It is crucial to avoid heat, friction, and shock. All reactions involving nitration should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]

Q3: What are common challenges encountered when scaling up this synthesis?

Common challenges include:

  • Exothermic Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Purification: Removing impurities, particularly any unreacted starting materials or side-products from the nitration and amidation steps, can be challenging at a larger scale.

  • Product Stability: The dinitro-aromatic structure may be sensitive to heat and certain reagents, potentially leading to decomposition.

  • Handling of Energetic Compounds: As the scale increases, the risks associated with handling potentially energetic compounds also increase, necessitating stringent safety protocols.

Q4: What methods can be used for the amidation of 4-amino-3,5-dinitrobenzoic acid?

Several methods can be employed for the amidation step:

  • Acid Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[3][4]

  • Coupling Agents: Direct amidation using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[5][6]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low yield in nitration step Incomplete nitration due to insufficient nitrating agent or low reaction temperature.Increase the equivalents of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Carefully monitor and control the reaction temperature to ensure it is within the optimal range for the specific substrate.
Side reactions due to excessive temperature.Maintain strict temperature control using an ice bath or cooling system. Add the nitrating agent dropwise to manage the exotherm.
Low yield in amidation step Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride or coupling agent) is fresh and used in the correct stoichiometric amount.
Deactivation of the amine nucleophile.If using a coupling agent that requires a base, ensure the base is non-nucleophilic (e.g., DIPEA) and used in the appropriate amount.
Poor solubility of the starting material.Select an appropriate aprotic solvent (e.g., DMF, NMP, or THF) that can dissolve the 4-amino-3,5-dinitrobenzoic acid.
Product is difficult to purify Presence of unreacted 4-amino-3,5-dinitrobenzoic acid.An acid-base extraction can be used to remove the acidic starting material. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted acid.[7][8]
Formation of byproducts during amidation.Optimize the reaction conditions (temperature, reaction time, and reagent stoichiometry) to minimize side reactions. Purification by recrystallization or column chromatography may be necessary.
Product decomposition Exposure to high temperatures.Avoid excessive heating during reaction workup and purification. Use gentle heating if necessary for dissolution during recrystallization.
Incompatible reagents.Ensure all reagents and solvents are compatible with the dinitro-aromatic system. Avoid strong reducing or oxidizing agents unless intended for a specific transformation.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3,5-dinitrobenzoic acid

This protocol is adapted from a standard nitration procedure for aromatic compounds.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic acid137.1413.7 g0.1
Concentrated Sulfuric Acid (98%)98.0850 mL-
Fuming Nitric Acid (90%)63.0125 mL-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 4-aminobenzoic acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

  • Once the 4-aminobenzoic acid is fully dissolved, slowly add the fuming nitric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring the mixture at 10-15 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The yellow precipitate of 4-amino-3,5-dinitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at a temperature not exceeding 50 °C.

Step 2: Synthesis of this compound (Method A: Via Acyl Chloride)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3,5-dinitrobenzoic acid227.1322.7 g0.1
Thionyl Chloride (SOCl₂)118.9715 mL0.21
Concentrated Ammonia Solution (28%)17.03 (as NH₃)50 mL-
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • In a round-bottom flask, suspend 4-amino-3,5-dinitrobenzoic acid in dichloromethane.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and slowly add it to a beaker containing crushed ice and concentrated ammonia solution with vigorous stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified product.

Step 2: Synthesis of this compound (Method B: Using a Coupling Agent)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3,5-dinitrobenzoic acid227.1322.7 g0.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7021.1 g0.11
1-Hydroxybenzotriazole (HOBt)135.1314.9 g0.11
Ammonia (as a solution in dioxane or as ammonium chloride with a base)17.03--
N,N-Diisopropylethylamine (DIPEA)129.2435 mL0.2
N,N-Dimethylformamide (DMF)73.09250 mL-

Procedure:

  • Dissolve 4-amino-3,5-dinitrobenzoic acid, EDC, and HOBt in DMF in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, prepare a solution of ammonia. If using ammonium chloride, add DIPEA to generate free ammonia in situ.

  • Slowly add the ammonia solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Amino-3,5-dinitrobenzoic Acid 4-Amino-3,5-dinitrobenzoic Acid 4-Aminobenzoic Acid->4-Amino-3,5-dinitrobenzoic Acid Nitration (HNO3, H2SO4) This compound This compound 4-Amino-3,5-dinitrobenzoic Acid->this compound Amidation (e.g., SOCl2/NH3 or EDC/NH3)

Caption: Overall synthetic route to this compound.

Experimental Workflow for Amidation (Acyl Chloride Method)

Amidation_Workflow cluster_activation Acid Chloride Formation cluster_amidation Amidation cluster_purification Purification A Suspend 4-Amino-3,5-dinitrobenzoic acid in DCM B Add Thionyl Chloride A->B C Reflux B->C D Cool to RT C->D E Add to NH3 solution D->E F Precipitation E->F G Filter F->G H Wash with Water G->H I Recrystallize H->I

Caption: Step-by-step workflow for the amidation via the acyl chloride method.

Troubleshooting Logic

Troubleshooting_Logic Start Low Product Yield Check_Nitration Check Nitration Step Start->Check_Nitration Check_Amidation Check Amidation Step Start->Check_Amidation Incomplete_Nitration Incomplete Nitration? Check_Nitration->Incomplete_Nitration Side_Reactions_Nitration Side Reactions? Check_Nitration->Side_Reactions_Nitration Incomplete_Activation Incomplete Activation? Check_Amidation->Incomplete_Activation Poor_Solubility Poor Solubility? Check_Amidation->Poor_Solubility Increase_Nitrating_Agent Increase Nitrating Agent Incomplete_Nitration->Increase_Nitrating_Agent Yes Control_Temp Control Temperature Side_Reactions_Nitration->Control_Temp Yes Check_Reagent_Freshness Check Reagent Freshness Incomplete_Activation->Check_Reagent_Freshness Yes Change_Solvent Change Solvent Poor_Solubility->Change_Solvent Yes

Caption: A logical flow for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 4-Amino-3,5-dinitrobenzamide and related compounds in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a nitroaromatic compound. While it serves as an intermediate in chemical synthesis, in a biological context, it and similar dinitrobenzamides are primarily investigated as prodrugs for activation by nitroreductase enzymes, which are often found in hypoxic tumor environments or in specific bacteria. This makes them candidates for targeted cancer therapy and microbiology studies.

Q2: How should I store and handle this compound?

This compound should be stored in a cool, dry place, protected from light to prevent degradation. For long-term storage, it is recommended to keep it at -20°C. Stock solutions, typically prepared in DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the known safety precautions for this compound?

This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Q4: I am having trouble dissolving this compound. What should I do?

This compound is expected to have low aqueous solubility. For biological assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted in your aqueous assay buffer or cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells or inhibit enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%. If precipitation occurs upon dilution, refer to the troubleshooting section for cell-based assays.

Troubleshooting Guide: Cell-Based Assays (e.g., Cytotoxicity, Viability)

Inconsistent results in cell-based assays are a common challenge. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Variability in IC50 Values Between Experiments
Potential CauseRecommended Solution
Inconsistent Cell Health or Passage Number Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Always perform a cell count to ensure accurate seeding density.
Compound Precipitation Prepare fresh dilutions of the compound from a stock solution for each experiment. Visually inspect for any precipitation after dilution in aqueous media. If precipitation is observed, consider lowering the highest concentration tested or using a vehicle with better solubilizing properties (e.g., with a small percentage of a non-ionic surfactant, if compatible with the assay).
Variable Incubation Times Standardize the incubation time for compound exposure across all experiments. A typical range is 24 to 72 hours, but this should be optimized for your specific cell line and assay.
Inconsistent Reagent Preparation Use reagents from the same lot for a set of experiments. Prepare fresh assay reagents (e.g., MTT, resazurin) as recommended by the manufacturer.
Problem 2: Compound Appears More Cytotoxic Than Expected or Shows Non-Specific Effects

Nitroaromatic compounds can sometimes interfere with common cell viability assays.

Potential CauseRecommended Solution
Interference with Assay Chemistry Nitro compounds can chemically reduce tetrazolium salts (like MTT) or resazurin in the absence of cellular activity, leading to false-positive results for viability or false-negative results for cytotoxicity.[2][3][4] Run a "cell-free" control where the compound is added to the assay medium with the viability reagent to check for direct chemical reduction.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be cytotoxic. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the tolerance level of your cell line (typically <0.5% DMSO).
Induction of Oxidative Stress The nitro groups can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and causing cellular damage unrelated to a specific target.[5] Consider performing a ROS detection assay to investigate this possibility.

Troubleshooting Workflow for Cell-Based Assays

Troubleshooting_Cell_Assay Start Inconsistent Results in Cell-Based Assay Variability High Variability in IC50? Start->Variability Cytotoxicity Unexpected Cytotoxicity? Start->Cytotoxicity Check_Cells Check Cell Health & Passage Number Variability->Check_Cells Check_Solubility Check Compound Solubility & Precipitation Variability->Check_Solubility Check_Time Standardize Incubation Time Variability->Check_Time Check_Reagents Verify Reagent Consistency Variability->Check_Reagents Check_Interference Run Cell-Free Assay Control Cytotoxicity->Check_Interference Check_Solvent Verify Solvent Concentration Cytotoxicity->Check_Solvent Check_ROS Assess Reactive Oxygen Species (ROS) Cytotoxicity->Check_ROS Solution1 Consistent Cell Culture Practices Check_Cells->Solution1 Solution2 Optimize Compound Dilution Check_Solubility->Solution2 Solution3 Strict Protocol Adherence Check_Time->Solution3 Solution4 Use Fresh Reagents Check_Reagents->Solution4 Solution5 Select Alternative Assay Check_Interference->Solution5 Solution6 Adjust Vehicle Control Check_Solvent->Solution6 Solution7 Co-treat with Antioxidants Check_ROS->Solution7

Troubleshooting logic for cell-based assays.

Troubleshooting Guide: Nitroreductase Enzyme Assays

These assays typically measure the reduction of the nitro group on the dinitrobenzamide compound by a nitroreductase enzyme, often using NADH or NADPH as a cofactor.

Problem 1: High Background Signal in "No Enzyme" or "No Substrate" Controls

A high background can mask the true signal from the enzymatic reaction.

Potential CauseRecommended Solution
Substrate Instability The substrate may be unstable in the assay buffer and degrade non-enzymatically, releasing a product that is detected by the assay. Prepare fresh substrate solutions and protect them from light.
Autofluorescence/Absorbance of Compound This compound and its metabolites may have intrinsic fluorescence or absorbance at the detection wavelengths.[6] Run controls containing only the compound to quantify this background and subtract it from the experimental wells.
Contaminated Reagents Buffers or other reagents may be contaminated with a substance that generates a signal. Prepare fresh reagents using high-purity water and components.
Problem 2: Low or No Enzyme Activity Detected

This can be due to issues with the enzyme, the substrate, or the assay conditions.

Potential CauseRecommended Solution
Inactive Enzyme Ensure the nitroreductase enzyme is properly stored and handled to maintain its activity. If possible, test the enzyme with a known positive control substrate.
Sub-optimal Assay Conditions The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme. Consult the literature for the optimal conditions for the specific nitroreductase being used.
Incorrect Cofactor Ensure you are using the correct nicotinamide cofactor (NADH or NADPH) at a saturating concentration.
Substrate Not Recognized by Enzyme It is possible that this compound is not an efficient substrate for the particular nitroreductase being used. If possible, test other dinitrobenzamide derivatives or a known substrate for the enzyme.

Nitroreductase Activity Workflow

Nitroreductase_Workflow cluster_reaction Enzymatic Reaction Substrate This compound (Prodrug) Enzyme Nitroreductase (NTR) Substrate->Enzyme binds Product Reduced Metabolite (Active Drug) Enzyme->Product releases Cofactor_Ox NAD(P)+ Enzyme->Cofactor_Ox Cofactor NAD(P)H Cofactor->Enzyme

General workflow of nitroreductase activation.

Data Presentation

Table 1: Solubility of this compound (Estimated)

Note: Specific experimental data for the solubility of this compound is limited. The following are estimates based on the properties of similar small aromatic molecules and general laboratory experience.

SolventEstimated SolubilityRecommendation for Use
DMSO High (>10 mM)Recommended for preparing high-concentration stock solutions.
Ethanol ModerateCan be used as an alternative to DMSO for stock solutions, but may have lower solubility.
Aqueous Buffers (e.g., PBS) Very Low (<100 µM)Not suitable for preparing stock solutions. Final assay concentrations should be prepared by diluting a stock solution.
Cell Culture Medium Very LowDilute stock solutions directly into the medium just before use to minimize precipitation.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-Based)

This protocol provides a framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, or until formazan crystals are visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a "blank" (medium only) from all readings. Normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: Colorimetric Nitroreductase Assay

This protocol is adapted from assays using p-nitroaniline-containing substrates and can be used to measure the activity of a nitroreductase with this compound.[7][8][9] The reduction of a nitro group can lead to a change in the absorbance spectrum of the compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.

    • Substrate: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in assay buffer to a working concentration (e.g., 1 mM).

    • Cofactor: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer.

    • Enzyme: Purified nitroreductase enzyme at a known concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Test Reaction: Assay buffer, cofactor (final concentration ~200 µM), enzyme, and substrate.

    • No-Enzyme Control: Assay buffer, cofactor, and substrate.

    • No-Substrate Control: Assay buffer, cofactor, and enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to the wells containing the enzyme and cofactor.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength where the product absorbs but the substrate does not (this will need to be determined empirically, but a scan from 300-500 nm would be a good starting point). Alternatively, measure the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.

  • Data Analysis: Calculate the rate of change in absorbance per minute. This rate is proportional to the enzyme activity.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-3,5-dinitrobenzamide and Pretomanid in the Context of Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging anti-tubercular candidate class of dinitrobenzamides, represented by 4-Amino-3,5-dinitrobenzamide, and the approved drug, pretomanid. This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and the experimental protocols used for their evaluation.

While pretomanid has established its role in treating drug-resistant tuberculosis, the dinitrobenzamide class of compounds is in the early stages of research. It is important to note that direct comparative efficacy studies between this compound and pretomanid are not yet available. This guide, therefore, draws comparisons based on data from closely related 3,5-dinitrobenzamide derivatives to provide a preliminary assessment.

At a Glance: Key Differences

FeatureThis compound (and derivatives)Pretomanid
Drug Class DinitrobenzamideNitroimidazooxazine
Mechanism of Action Proposed inhibitor of DprE1Prodrug activated by Ddn, leading to nitric oxide production and inhibition of mycolic acid synthesis
Development Stage PreclinicalApproved for clinical use
Spectrum of Activity Primarily against replicating M. tuberculosisActive against both replicating and non-replicating (anaerobic) M. tuberculosis

Mechanism of Action: Two Distinct Pathways

The fundamental difference between these two compounds lies in their mode of action against Mycobacterium tuberculosis.

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[1] It is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which leads to the generation of reactive nitrogen species, including nitric oxide.[2] This process has a dual effect: it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, and it acts as a respiratory poison under anaerobic conditions.[2][3] This dual action makes pretomanid effective against both actively replicating and dormant, non-replicating bacteria.[3]

dot

Pretomanid_Mechanism Pretomanid Pretomanid Activated_Pretomanid Activated Metabolite (via Ddn) Pretomanid->Activated_Pretomanid Activation NO_Release Nitric Oxide (NO) Release Activated_Pretomanid->NO_Release Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis NO_Release->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning (Anaerobic) NO_Release->Respiratory_Poisoning Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Bacterial_Cell_Death Respiratory_Poisoning->Bacterial_Cell_Death

Mechanism of action for Pretomanid.

In contrast, This compound belongs to the dinitrobenzamide class of compounds, which are proposed to act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[4][5][6] DprE1 is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[6] By inhibiting this enzyme, dinitrobenzamides disrupt the integrity of the cell wall, leading to bacterial death.[6] This mechanism is distinct from that of pretomanid and represents a different target in the fight against tuberculosis.

dot

Dinitrobenzamide_Mechanism Dinitrobenzamide This compound DprE1 DprE1 Enzyme Dinitrobenzamide->DprE1 Inhibition DPA_Synthesis DPA Synthesis DprE1->DPA_Synthesis Cell_Wall_Biosynthesis Cell Wall Biosynthesis (Arabinogalactan, LAM) DPA_Synthesis->Cell_Wall_Biosynthesis Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Biosynthesis->Bacterial_Cell_Death

Proposed mechanism of action for this compound.

Efficacy Data: A Tale of Two Timelines

The available efficacy data for pretomanid is extensive, stemming from numerous clinical trials. In contrast, the data for this compound is limited to preclinical in vitro studies of its derivatives.

In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound/DerivativeM. tuberculosis StrainMIC (µg/mL)Reference
Pretomanid Drug-Susceptible (DS-TB)0.005 - 0.48[7]
Multidrug-Resistant (MDR-TB)0.005 - 0.48[7]
Extensively Drug-Resistant (XDR-TB)0.005 - 0.48[7]
3,5-Dinitrobenzamide Derivatives
Derivative c2H37Rv0.031[4]
Derivative d1H37Rv0.031[4]
Derivative d2H37Rv0.031[4]
Derivative 18aH37Rv & MDR-MTB0.056 - 0.078[8]
Derivative 20eH37Rv & MDR-MTB0.056 - 0.078[8]

The in vitro data suggests that certain 3,5-dinitrobenzamide derivatives exhibit potent activity against M. tuberculosis, with MIC values comparable to the lower end of the range for pretomanid.[4][8] However, it is crucial to note that these are early-stage findings for a limited number of compounds.

Clinical Efficacy of Pretomanid

Pretomanid has been evaluated in several clinical trials as part of combination regimens for treating drug-resistant tuberculosis. The following table highlights key efficacy outcomes from these studies.

Clinical TrialPatient PopulationRegimenTreatment DurationFavorable Outcome RateReference
Nix-TB XDR-TB, treatment-intolerant/non-responsive MDR-TBBedaquiline, Pretomanid, Linezolid (BPaL)6 months~90%[1]
ZeNix XDR-TB, pre-XDR-TB, MDR-TBBPaL with varied Linezolid doses6 months84.1% - 93.2%[1]

A meta-analysis of clinical trials has shown that pretomanid-containing regimens are significantly associated with favorable outcomes in patients with DR-TB.[2][9]

Experimental Protocols

Standardized methodologies are essential for the evaluation of anti-tubercular agents. Below are generalized protocols for determining the in vitro efficacy of these compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a common method for determining the MIC of a compound against M. tuberculosis.

1. Reagents and Media:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Test compound stock solution (e.g., in DMSO).

  • M. tuberculosis inoculum, standardized to a McFarland standard.

2. Procedure:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculate each well with the standardized M. tuberculosis suspension.

  • Include a drug-free growth control and a sterile control.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[1][10]

dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compound Plate_Inoculation Inoculate 96-well plate with compound and bacteria Compound_Dilution->Plate_Inoculation Inoculum_Prep Standardize M. tuberculosis inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 7-14 days Plate_Inoculation->Incubation Read_Results Visually or spectrophotometrically assess bacterial growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Generalized workflow for MIC determination.

Conclusion

Pretomanid is a well-established and effective component of treatment regimens for drug-resistant tuberculosis, with a novel mechanism of action that targets both replicating and non-replicating bacilli. In contrast, this compound represents an early-stage line of inquiry into a different class of anti-tubercular compounds, the dinitrobenzamides, which are believed to inhibit the essential DprE1 enzyme.

While some 3,5-dinitrobenzamide derivatives have shown promising in vitro activity, extensive further research, including in vivo efficacy studies and clinical trials, is required to determine their potential as therapeutic agents. The distinct mechanisms of action of these two classes of compounds highlight the importance of continued research into novel anti-tubercular agents to combat the global threat of drug-resistant tuberculosis. Future studies directly comparing the efficacy and safety of optimized dinitrobenzamide leads with established drugs like pretomanid will be crucial in defining their potential role in tuberculosis therapy.

References

Comparative Analysis of 4-Amino-3,5-dinitrobenzamide Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-Amino-3,5-dinitrobenzamide analogues reveals their potential as potent antimicrobial agents, particularly against Mycobacterium tuberculosis. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols to aid researchers and drug development professionals in this promising field.

While the this compound scaffold has been investigated for various therapeutic applications, the most comprehensive data available pertains to its efficacy against mycobacteria. The dinitrobenzamide core is a key structural motif that has been explored for the development of novel anti-tuberculosis drugs.[1] This guide will focus primarily on the antimycobacterial properties of these analogues, with available data on their anticancer activity also presented.

Data Presentation: Comparative Biological Activity

The following tables summarize the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of a series of 3,5-dinitrobenzamide analogues against Mycobacterium tuberculosis H37Rv. This data is crucial for understanding the structure-activity relationship (SAR) and identifying key structural features that contribute to their potency.

Table 1: Antimycobacterial Activity of N-substituted 3,5-Dinitrobenzamide Analogues against M. tuberculosis H37Rv

Compound IDSubstitution at Amide Nitrogen (R)MIC (µg/mL)Reference
1a Fused Ring Moiety 10.056[2]
1b Fused Ring Moiety 20.078[2]
2a N-alkylphenyl groupData not specified[3]
2b N-alkylphenyl groupData not specified[3]

Note: Specific structures for the fused ring moieties and N-alkylphenyl groups can be found in the cited literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is significantly influenced by the nature of the substituent at the amide nitrogen.

For Antimycobacterial Activity:

  • Fused Ring Moieties: The introduction of specific fused ring structures at the amide nitrogen has been shown to yield potent antimycobacterial activity, with MIC values in the sub-micromolar range against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.[2] For instance, compounds 18a and 20e in a referenced study, which are N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides, demonstrated potent MICs of 0.056-0.078 μg/mL.[2]

  • N-Alkylphenyl Groups: Modifications with various N-alkylphenyl groups have also been explored to establish a robust SAR for anti-TB agents.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are generalized protocols for the synthesis and biological evaluation of this compound analogues based on available literature.

General Synthesis of this compound Analogues

A common synthetic route involves the amidation of a 4-amino-3,5-dinitrobenzoyl chloride with a desired amine.

Step 1: Synthesis of 4-Amino-3,5-dinitrobenzoyl chloride

This intermediate can be prepared from 4-amino-3,5-dinitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 2: Amide Coupling

The synthesized 4-amino-3,5-dinitrobenzoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to yield the final this compound analogue.

Synthesis of this compound Analogues cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 4-Amino-3,5-dinitrobenzoic_acid 4-Amino-3,5-dinitrobenzoic acid 4-Amino-3,5-dinitrobenzoyl_chloride 4-Amino-3,5-dinitrobenzoyl chloride 4-Amino-3,5-dinitrobenzoic_acid->4-Amino-3,5-dinitrobenzoyl_chloride Reaction Chlorinating_agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_agent->4-Amino-3,5-dinitrobenzoyl_chloride Final_Product This compound Analogue 4-Amino-3,5-dinitrobenzoyl_chloride->Final_Product Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: General synthetic scheme for this compound analogues.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The bacterial suspension is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental_Workflow_for_Activity_Screening cluster_synthesis Compound Synthesis cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_sar SAR Analysis Synthesis Synthesis of This compound Analogues MABA Microplate Alamar Blue Assay (MABA) against M. tuberculosis Synthesis->MABA MTT MTT Assay against Cancer Cell Lines Synthesis->MTT MIC Determine Minimum Inhibitory Concentration (MIC) MABA->MIC SAR Structure-Activity Relationship Analysis MIC->SAR IC50 Determine 50% Inhibitory Concentration (IC50) MTT->IC50 IC50->SAR

References

Comparative Analysis of 4-Amino-3,5-dinitrobenzamide Efficacy in Drug-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 4-Amino-3,5-dinitrobenzamide, a member of the dinitrobenzamide (DNB) class of compounds, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The information presented is based on available experimental data for closely related analogs and the established mechanism of action for this class of inhibitors.

Introduction to this compound and its Mechanism of Action

This compound belongs to a class of synthetic compounds known as dinitrobenzamides, which have emerged as potent anti-tuberculosis agents.[1][2] These compounds are inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][3] DprE1 is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the Mtb cell wall.[3] By inhibiting DprE1, this compound and its analogs disrupt the integrity of the cell wall, leading to bacterial death. This mechanism of action is distinct from that of many current first- and second-line anti-TB drugs.

cluster_Mtb_Cell Mycobacterium tuberculosis Cell cluster_Drug_Action Drug Action DPR DPR DprE1 DprE1 DPR->DprE1 Substrate DPA DPA Cell Wall Components Cell Wall Components DPA->Cell Wall Components Biosynthesis Cell Wall Integrity Cell Wall Integrity DprE1->DPA Epimerization This compound This compound This compound->DprE1 Inhibition

Figure 1: Mechanism of action of this compound.

Cross-Resistance Analysis: A Comparative Perspective

Direct experimental data on the cross-resistance of this compound against a comprehensive panel of drug-resistant Mtb strains is limited in the public domain. However, studies on closely related 3,5-dinitrobenzamide derivatives provide strong evidence that this class of compounds retains activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[4]

The lack of cross-resistance is attributed to the unique drug target, DprE1. Resistance to major anti-TB drugs is typically caused by mutations in their respective target genes:

  • Isoniazid (INH): Resistance is primarily associated with mutations in the katG gene, which encodes a catalase-peroxidase required to activate the prodrug INH, or in the promoter region of the inhA gene, the drug's primary target.[5][6]

  • Rifampicin (RIF): Resistance is overwhelmingly due to mutations in the rpoB gene, which encodes the β-subunit of the RNA polymerase.[7][8]

  • Fluoroquinolones: Resistance is linked to mutations in the gyrA and gyrB genes, which encode the DNA gyrase.

Since the mechanism of action of this compound does not involve these targets, it is expected to be effective against Mtb strains resistant to these drugs.

cluster_Resistance_Mechanisms Drug Resistance Mechanisms in Mtb cluster_DNB_Action Dinitrobenzamide Action INH_Resistance Isoniazid Resistance (katG, inhA mutations) DNB This compound INH_Resistance->DNB No Overlap DprE1 DprE1 Target RIF_Resistance Rifampicin Resistance (rpoB mutations) RIF_Resistance->DNB No Overlap FQ_Resistance Fluoroquinolone Resistance (gyrA, gyrB mutations) FQ_Resistance->DNB No Overlap DNB->DprE1 Inhibits

Figure 2: Lack of cross-resistance between conventional TB drugs and this compound.

Quantitative Data on Related Dinitrobenzamide Derivatives

While specific data for this compound is not available, the following tables summarize the in vitro activity of closely related 3,5-dinitrobenzamide derivatives against drug-susceptible and drug-resistant Mtb strains.

Table 1: In Vitro Activity of 3,5-Dinitrobenzamide Derivatives Against Drug-Susceptible Mtb H37Rv

Compound IDStructure/SubstitutionMIC (µg/mL) against H37RvReference
c2N,N'-(ethane-1,2-diyl)bis(3,5-dinitrobenzamide)0.031[2]
d1N-(2-(3,5-dinitrophenoxy)ethyl)-3,5-dinitrobenzamide0.031[2]
d2N-(2-(3,5-dinitrophenyl)ethyl)-3,5-dinitrobenzamide0.031[2]
Isoniazid (Reference) 0.031 [2]

Table 2: In Vitro Activity of 3,5-Dinitrobenzamide Derivatives Against Multidrug-Resistant Mtb (MDR-Mtb) Strains

Compound IDStructure/SubstitutionMIC (µg/mL) against MDR-Mtb Strain 1MIC (µg/mL) against MDR-Mtb Strain 2Reference
18aN-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide0.0560.062[4]
20eN-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide0.0780.068[4]
Isoniazid (Reference) >10>10[4]
Rifampicin (Reference) >40>40[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of dinitrobenzamide derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against Mtb strains is typically determined using the Microplate Alamar Blue Assay (MABA) or a similar broth microdilution method.

Start Start Prepare_Drug_Dilutions Prepare serial dilutions of test compounds in 96-well plates Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare Mtb inoculum (e.g., H37Rv, resistant strains) and adjust to a standard turbidity Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plates Inoculate the drug-containing wells with the Mtb suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 37°C for 7 days Inoculate_Plates->Incubate Add_Alamar_Blue Add Alamar Blue reagent to all wells Incubate->Add_Alamar_Blue Re-incubate Incubate for an additional 24 hours Add_Alamar_Blue->Re-incubate Read_Results Visually assess color change (blue to pink) or measure fluorescence Re-incubate->Read_Results Determine_MIC MIC is the lowest drug concentration that prevents color change/fluorescence Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Experimental workflow for MIC determination using MABA.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds (e.g., this compound) and reference drugs (e.g., Isoniazid, Rifampicin)

  • Mycobacterium tuberculosis strains (drug-susceptible and drug-resistant)

  • Alamar Blue reagent or Resazurin

  • Tween 80

Procedure:

  • Drug Dilution: A serial two-fold dilution of the test compounds and reference drugs is prepared in the 96-well plates containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Mtb strains are grown in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a McFarland standard (typically 0.5), and then diluted to the final desired concentration.

  • Inoculation: Each well of the microplate is inoculated with the Mtb suspension. Control wells (no drug and no bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: After the initial incubation, Alamar Blue reagent (or Resazurin) and Tween 80 are added to each well.

  • Re-incubation: The plates are re-incubated for 24-48 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink for Alamar Blue) or inhibits fluorescence, indicating the inhibition of bacterial growth.

Conclusion

The available evidence on 3,5-dinitrobenzamide derivatives strongly suggests that this compound is a promising candidate for the treatment of drug-resistant tuberculosis. Its unique mechanism of action, targeting the essential enzyme DprE1, circumvents the common resistance mechanisms observed for first- and second-line anti-TB drugs. This lack of cross-resistance makes it a valuable scaffold for the development of new therapeutics to combat MDR- and XDR-TB. Further studies are warranted to determine the specific MIC values of this compound against a broad panel of clinically relevant drug-resistant Mtb strains to fully elucidate its potential in a clinical setting.

References

DprE1 Inhibitors: A Comparative Analysis of Dinitrobenzamides and Benzothiazinones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanism of action, and experimental evaluation of two leading classes of covalent inhibitors targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis.

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for novel therapeutic agents that act on new molecular targets.[1] One of the most promising of these targets is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial component in the biosynthesis of the mycobacterial cell wall.[2][3] Dinitrobenzamides (DNBs) and benzothiazinones (BTZs) have emerged as two of the most potent classes of DprE1 inhibitors, both demonstrating remarkable efficacy against drug-susceptible and drug-resistant strains of M. tuberculosis.[1][4] This guide provides a comparative analysis of these two inhibitor classes, presenting key performance data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

Mechanism of Action: Covalent Inhibition of DprE1

Both dinitrobenzamides and benzothiazinones are classified as covalent inhibitors of DprE1.[4][5] Their mechanism of action is a sophisticated process of "suicide inhibition," where the enzyme itself activates the inhibitor to form a covalent adduct, leading to irreversible inactivation.[6] This process is critically dependent on the presence of a nitro group on the aromatic ring of the inhibitor and a specific cysteine residue (Cys387) within the active site of DprE1.[4][7]

The proposed mechanism unfolds in the following steps:

  • Enzyme-mediated reduction: The flavin adenine dinucleotide (FAD) cofactor within DprE1 reduces the nitro group of the inhibitor to a highly reactive nitroso intermediate.[4][7]

  • Nucleophilic attack: The sulfur atom of the Cys387 residue in the DprE1 active site performs a nucleophilic attack on the nitroso group of the activated inhibitor.[4]

  • Covalent bond formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering DprE1 inactive.[4][7]

By blocking DprE1, these inhibitors prevent the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][8] The disruption of this pathway compromises the structural integrity of the cell wall, ultimately leading to bacterial cell death.[3]

DprE1_Inhibition_Pathway cluster_DprE1_cycle DprE1 Catalytic Cycle cluster_inhibition Inhibitor Activation and Covalent Bonding DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_FAD DprE1-FAD DPR->DprE1_FAD DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1_FAD->DPX DprE1_FADH2 DprE1-FADH2 DprE1_FAD->DprE1_FADH2 Oxidation DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) DprE1_FADH2->DprE1_FAD Reduction Inhibitor_Nitro DNB or BTZ (Nitro form) DprE1_FADH2->Inhibitor_Nitro Reduction Inhibitor_Nitroso Reactive Nitroso Intermediate Inhibitor_Nitro->Inhibitor_Nitroso DprE1_Cys387 DprE1 (Cys387) Inhibitor_Nitroso->DprE1_Cys387 Covalent_Adduct Inactive DprE1-Inhibitor Covalent Adduct DprE1_Cys387->Covalent_Adduct Nucleophilic Attack Arabinogalactan Synthesis Arabinogalactan Synthesis Covalent_Adduct->Arabinogalactan Synthesis Inhibition DPA->Arabinogalactan Synthesis Essential Precursor

Mechanism of DprE1 inhibition by dinitrobenzamides and benzothiazinones.

Quantitative Performance Comparison

The following tables summarize the in vitro activity of representative dinitrobenzamides and benzothiazinones against DprE1 and M. tuberculosis, as well as their cytotoxicity profiles.

Table 1: Dinitrobenzamide (DNB) Derivatives

CompoundDprE1 IC₅₀ (µM)M. tuberculosis H37Rv MIC (µg/mL)Vero Cells CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
DNB1 Not Reported0.072[1]> 100> 1000
c2 Not Reported0.031[5]Not ReportedNot Reported
d1 Not Reported0.031[5]Not ReportedNot Reported
d2 Not Reported0.031[5]Not ReportedNot Reported

Table 2: Benzothiazinone (BTZ) Derivatives

CompoundDprE1 IC₅₀ (µM)M. tuberculosis H37Rv MIC (ng/mL)Vero Cells CC₅₀ (µM)Selectivity Index (SI = CC₅₀/MIC)
BTZ043 ~0.00231[9]> 10> 100
PBTZ169 < 0.0010.3> 10> 1000
PyrBTZ01 1.61[4]160[4]Not ReportedNot Reported
PyrBTZ02 7.34[4]160[4]Not ReportedNot Reported

Note: Direct comparison of IC₅₀ and MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the activity of DprE1 by monitoring the production of hydrogen peroxide, a byproduct of the reaction, using a fluorescent probe.

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) or Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) substrate

  • Amplex Red reagent (or equivalent fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol

  • Test compounds (DNBs or BTZs) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2 µL of DMSO.

  • Add 48 µL of a master mix containing the DprE1 enzyme, Amplex Red, and HRP in assay buffer to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for pre-incubation of the enzyme with the inhibitors.

  • Initiate the reaction by adding 50 µL of the FPR/GGPR substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DprE1_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_compounds Add compounds/DMSO to 96-well plate prep_compounds->add_compounds add_master_mix Add DprE1 enzyme, Amplex Red, and HRP master mix add_compounds->add_master_mix pre_incubate Pre-incubate at 37°C for 30 minutes add_master_mix->pre_incubate add_substrate Initiate reaction by adding FPR/GGPR substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex: 560 nm, Em: 590 nm) add_substrate->measure_fluorescence calculate_ic50 Calculate reaction rates and determine IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro DprE1 enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds (DNBs or BTZs) dissolved in DMSO

  • Resazurin sodium salt solution (0.01% w/v in water)

  • Sterile 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculate each well containing the test compound with the bacterial suspension. Include a drug-free growth control and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), which indicates bacterial growth.[10]

MIC_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in 7H9 broth start->prep_compounds prep_inoculum Prepare and dilute M. tuberculosis inoculum start->prep_inoculum inoculate_plate Inoculate wells with bacterial suspension prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate_7d Incubate at 37°C for 7 days inoculate_plate->incubate_7d add_resazurin Add resazurin solution to each well incubate_7d->add_resazurin incubate_24h Re-incubate at 37°C for 24-48 hours add_resazurin->incubate_24h read_mic Determine MIC by observing color change (blue to pink) incubate_24h->read_mic end End read_mic->end

Workflow for MIC determination using the Resazurin Microtiter Assay.

Conclusion

Both dinitrobenzamides and benzothiazinones represent highly promising classes of DprE1 inhibitors with potent activity against M. tuberculosis. Their unique covalent mechanism of action offers a powerful strategy to combat drug-resistant strains. While benzothiazinones, particularly BTZ043 and PBTZ169, have been more extensively characterized and have progressed further in preclinical and clinical development, dinitrobenzamides also exhibit excellent in vitro potency. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel DprE1 inhibitors, which are critical for the development of new and more effective tuberculosis therapies. Further research focusing on optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical practice.

References

Validating the Mechanism of Action of 4-Amino-3,5-dinitrobenzamide Through Mutagenesis Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-3,5-dinitrobenzamide, a potent anti-tubercular agent, with other notable inhibitors of the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). The focus of this guide is to validate the proposed mechanism of action of this compound through an examination of mutagenesis studies and to compare its performance with alternative covalent and non-covalent DprE1 inhibitors.

Mechanism of Action: Covalent Inhibition of DprE1

This compound belongs to the dinitrobenzamide (DNB) class of compounds, which are known to target DprE1, a crucial enzyme in the biosynthesis of the mycobacterial cell wall. The proposed mechanism of action for DNBs, and by extension this compound, is covalent inhibition. This process is initiated by the reduction of one of the nitro groups on the benzamide ring to a nitroso intermediate within the DprE1 active site. This reactive intermediate then forms a covalent bond with a key cysteine residue (Cys387), leading to the irreversible inactivation of the enzyme and subsequent bacterial cell death.

Mutagenesis studies on the Cys387 residue of DprE1 have been instrumental in validating this mechanism. Replacement of this cysteine with other amino acids, such as serine or glycine, has been shown to confer high levels of resistance to covalent inhibitors, while having a lesser effect on the potency of non-covalent inhibitors. This provides strong evidence for the direct interaction and covalent modification of Cys387 by this class of compounds.

Comparative Performance of DprE1 Inhibitors

The following tables summarize the performance of this compound in the context of other well-characterized covalent and non-covalent DprE1 inhibitors. While specific mutagenesis data for this compound is not extensively available in public literature, its performance is inferred from studies on closely related dinitrobenzamides.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors against Mycobacterium tuberculosis

CompoundChemical ClassWild-Type DprE1 IC50 (µM)Wild-Type Mtb MIC (µg/mL)Cys387 Mutant Mtb MIC (µg/mL)Reference
This compound DinitrobenzamideData not availableData not availableData not available-
DNB1Dinitrobenzamide~0.020.072High resistance observed[1]
BTZ043Benzothiazinone~0.0010.001>100[1]
PBTZ169 (Macozinone)BenzothiazinonePotent inhibitor~0.0006High resistance observed[2]

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors against Mycobacterium tuberculosis

CompoundChemical ClassWild-Type DprE1 IC50 (µM)Wild-Type Mtb MIC (µg/mL)Cys387 Mutant Mtb MIC (µg/mL)Reference
TBA-7371Azaindole0.010.64 - 1.0Minimal change[3]
OPC-167832Quinolone0.2580.0005Minimal change[3]
Ty38cThiophenyl-pyridineData not availableData not availableMinimal change[4]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the DprE1 signaling pathway and the experimental workflow for validating the mechanism of action through mutagenesis.

DprE1_Signaling_Pathway cluster_DprE DprE Complex DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Reduction DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX DprE2->DPA Inhibitor This compound (Covalent Inhibitor) Inhibitor->DprE1 Inhibition

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a critical step in the biosynthesis of the mycobacterial cell wall.

Mutagenesis_Workflow cluster_prep Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Validation & Expression cluster_assay Functional Assay Plasmid Plasmid with Wild-Type dprE1 gene PCR PCR Amplification with Mutagenic Primers Plasmid->PCR Primers Design & Synthesize Mutagenic Primers (Cys387X) Primers->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Sequencing Sequence Verification of Mutation Transformation->Sequencing Expression Expression & Purification of Wild-Type & Mutant DprE1 Sequencing->Expression MICAssay M. tuberculosis Growth Inhibition Assay (MIC) Sequencing->MICAssay Generation of Mtb mutant strains EnzymeAssay DprE1 Enzymatic Assay (IC50 Determination) Expression->EnzymeAssay

Caption: Experimental workflow for validating the mechanism of action through site-directed mutagenesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Site-Directed Mutagenesis of dprE1

This protocol outlines the generation of a Cys387Ser mutation in the dprE1 gene as an example.

  • Primer Design: Design overlapping forward and reverse primers (~25-45 bases) containing the desired mutation (TGC to TCC for Cys to Ser) in the middle. The melting temperature (Tm) of the primers should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).

    • Use a plasmid containing the wild-type dprE1 gene as the template.

    • PCR cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

DprE1 Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1.

  • Materials:

    • Purified recombinant wild-type and mutant DprE1 enzymes.

    • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).

    • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).

    • Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add the DprE1 enzyme, assay buffer, and varying concentrations of the test compound.

    • Pre-incubate the mixture for 30 minutes at 30°C.

    • Initiate the reaction by adding the substrate (DPR) and DCPIP.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv (wild-type) and Cys387 mutant strains.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in 7H9 broth.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Include a drug-free growth control and a sterile control.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

References

Dinitrobenzamide Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of dinitrobenzamide compounds reveals a complex but promising landscape for their development as anticancer agents. This guide provides a detailed comparison of the in vitro and in vivo efficacy of key dinitrobenzamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, underscores the importance of bridging the gap between cell-based assays and whole-organism studies in the pursuit of effective cancer therapies.

Dinitrobenzamide compounds, particularly those developed as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), have demonstrated significant cytotoxic potential against cancer cells. The central mechanism of action for many of these compounds involves the reduction of their nitro groups by specific nitroreductase enzymes, which can be endogenously present in hypoxic tumor environments or exogenously introduced into cancer cells. This bioactivation converts the relatively non-toxic prodrug into a potent DNA cross-linking agent, leading to cell death.

Quantitative Efficacy: A Tale of Two Environments

The transition from a controlled in vitro setting to a complex in vivo model often presents challenges in drug development. The following table summarizes the efficacy of the well-studied dinitrobenzamide prodrug, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), and a dinitrobenzamide mustard analogue, showcasing the differences in potency observed in cell culture versus animal models.

CompoundIn Vitro Efficacy (IC50)Cell LineIn Vivo EfficacyAnimal ModelReference
CB1954 78 µMLS174T (Human Colon Carcinoma)Not explicitly stated in the provided abstracts, but in vivo activity against certain human xenografts is mentioned.[1]Human tumor xenografts in mice.[1][2]
CB1954 IC50s not provided, but human colon carcinoma (WiDr), ovarian carcinoma (SK-OV-3), and Chinese hamster V79 cells expressing E. coli nitroreductase were 52-, 225-, and 177-fold more sensitive, respectively, than parent lines.[3]WiDr, SK-OV-3, V79Not specified in a directly comparable metric.[3]Not applicable[3]
Dinitrobenzamide Mustard Analogues Not specified in IC50 values, but several analogues showed greater potency and higher IC50 ratios in nitroreductase-expressing cells compared to CB1954.[4]V79 (Chinese Hamster Lung Fibroblasts)Not specified in a directly comparable metric.Not applicable[4]

It is evident that the efficacy of these compounds in vitro is highly dependent on the presence and activity of the activating nitroreductase enzyme. While direct quantitative comparisons of in vivo efficacy are not always available in the same studies, the general trend indicates that promising in vitro results, particularly the high sensitivity of nitroreductase-expressing cells, often translate to anti-tumor activity in vivo.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., LS174T).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the dinitrobenzamide compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of dinitrobenzamide compounds in a mouse xenograft model.

1. Cell Implantation:

  • Harvest cancer cells (e.g., human colon carcinoma cells) from culture.

  • Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Measurement:

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

3. Compound Administration:

  • Prepare the dinitrobenzamide compound in a suitable vehicle for administration (e.g., saline, PEG400).

  • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily for 5 days).

  • Administer the vehicle alone to the control group.

4. Monitoring and Endpoint:

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment and tumor measurements for a defined period or until tumors in the control group reach a predetermined maximum size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

  • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Cellular Activation and Cytotoxicity Prodrug Dinitrobenzamide Prodrug (e.g., CB1954) NTR Nitroreductase (NTR) Prodrug->NTR Reduction Metabolite Activated Cytotoxic Metabolite (DNA Cross-linking Agent) NTR->Metabolite Bioactivation DNA Cellular DNA Metabolite->DNA Alkylation Crosslink DNA Cross-links DNA->Crosslink Apoptosis Apoptosis / Cell Death Crosslink->Apoptosis Triggers

Caption: Dinitrobenzamide prodrug activation pathway.

G cluster_1 Experimental Workflow InVitro In Vitro Screening (Cytotoxicity Assays, e.g., MTT) Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Efficacy Studies (Tumor Xenograft Models) Lead_ID->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: Dinitrobenzamide evaluation workflow.

References

How does 4-Amino-3,5-dinitrobenzamide compare to its precursor 4-amino-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-amino-3,5-dinitrobenzamide and its chemical precursor, 4-amino-3,5-dinitrobenzoic acid. Both compounds are nitroaromatic molecules with potential applications in pharmaceutical and materials science. Understanding their distinct physicochemical properties and biological activities is crucial for their effective application in research and development.

Physicochemical Properties: A Comparative Overview

The primary structural difference between this compound and 4-amino-3,5-dinitrobenzoic acid lies in the functional group at the 1-position of the benzene ring: a carboxamide group in the former and a carboxylic acid group in the latter. This seemingly minor change significantly influences their chemical and physical properties.

PropertyThis compound4-Amino-3,5-dinitrobenzoic acid
Molecular Formula C₇H₆N₄O₅[1]C₇H₅N₃O₆[2][3]
Molecular Weight 226.15 g/mol [1]227.13 g/mol [2][3]
Appearance Yellow crystalline powder-
Melting Point 251-254 °C-
Solubility Soluble in organic solvents like ethanol and acetoneMore water-soluble than octanol-soluble
pKa -4.00 ± 0.04[4]
LogP --1.50[4]

Synthesis and Reactivity

4-Amino-3,5-dinitrobenzoic acid serves as the direct precursor for the synthesis of this compound. The conversion is a standard two-step organic synthesis procedure.

Experimental Protocols

Synthesis of 4-Amino-3,5-dinitrobenzoic acid:

A detailed protocol for the synthesis of 4-amino-3,5-dinitrobenzoic acid has been described. One common method involves the nitration of a substituted benzoic acid derivative. For instance, starting from 4-chloro-3,5-dinitrobenzoic acid, amination can be achieved using aqueous ammonia in methanol. The reaction mixture is stirred and refluxed, followed by precipitation and purification to yield 4-amino-3,5-dinitrobenzoic acid.

Synthesis of this compound from 4-Amino-3,5-dinitrobenzoic acid:

  • Formation of the Acyl Chloride: 4-Amino-3,5-dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the highly reactive 4-amino-3,5-dinitrobenzoyl chloride.[5] This reaction is typically carried out in an inert solvent.

  • Amination of the Acyl Chloride: The resulting 4-amino-3,5-dinitrobenzoyl chloride is then reacted with ammonia (in the form of ammonium hydroxide or ammonia gas) to form the final product, this compound. The amide is then purified through recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis Pathway 4-Amino-3,5-dinitrobenzoic_acid 4-Amino-3,5-dinitrobenzoic acid Acyl_Chloride_Intermediate 4-Amino-3,5-dinitrobenzoyl chloride (Intermediate) 4-Amino-3,5-dinitrobenzoic_acid->Acyl_Chloride_Intermediate Acylation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride_Intermediate This compound This compound Acyl_Chloride_Intermediate->this compound Amination Ammonia NH₃ Ammonia->this compound

Synthesis of this compound.

Biological Activity: A Comparative Perspective

Direct comparative studies on the biological activity of this compound and 4-amino-3,5-dinitrobenzoic acid are not extensively documented in the available literature. However, the broader classes of dinitrobenzamides and nitrobenzoic acids have been investigated for various biological activities, particularly as antimicrobial agents.

The dinitrobenzamide scaffold is a key structural motif in the development of new pharmaceuticals, including those for treating tuberculosis.[6] The nitro groups are often crucial for the biological activity of these compounds, which have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis.[6]

While specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for this compound and 4-amino-3,5-dinitrobenzoic acid against a range of microorganisms are not available in the searched results, it is plausible that both compounds may exhibit some level of antimicrobial activity due to the presence of the nitroaromatic scaffold. The difference in the functional group (carboxylic acid vs. amide) would likely influence their solubility, cell permeability, and interaction with biological targets, leading to potentially different efficacy and spectrum of activity. Further experimental studies are required to elucidate and compare their specific antimicrobial profiles.

No specific signaling pathways involving either this compound or 4-amino-3,5-dinitrobenzoic acid were identified in the conducted research.

Structural_Relationship cluster_relationship Structural Relationship Precursor 4-Amino-3,5-dinitrobenzoic acid (Precursor) Product This compound (Product) Precursor->Product Synthetic Conversion Functional_Group Conversion of Carboxylic Acid to Amide Functional_Group->Precursor Functional_Group->Product

Relationship between the two compounds.

Conclusion

This compound and its precursor, 4-amino-3,5-dinitrobenzoic acid, are closely related nitroaromatic compounds with distinct physicochemical properties. The conversion of the carboxylic acid to the amide functional group alters properties such as solubility and potential biological interactions. While the dinitrobenzamide scaffold shows promise in medicinal chemistry, particularly in the development of antitubercular agents, a direct and quantitative comparison of the biological activities of these two specific compounds is lacking in the current literature. Further research, including comparative antimicrobial screening and mechanistic studies, is necessary to fully elucidate their respective performance and potential applications in drug development and other scientific fields.

References

A Comprehensive Guide to the Validation of an Analytical Method for 4-Amino-3,5-dinitrobenzamide Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and procedural overview for the validation of an analytical method for 4-Amino-3,5-dinitrobenzamide, adhering to the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method employed for the quantification and purity assessment of this compound is suitable for its intended purpose.[7]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] For pharmaceuticals, the ICH has established guidelines that are globally recognized and ensure the reliability and consistency of analytical data.

This compound is a chemical compound with applications in various research and development sectors, including as a potential scaffold in medicinal chemistry.[8] Accurate and reliable analytical methods are crucial for its quality control. This guide focuses on a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the analysis of such compounds.[9]

Comparison of Analytical Method Performance with ICH Requirements

The performance of a validated analytical method is assessed against a set of validation characteristics outlined in the ICH guidelines. The following table summarizes these characteristics and the typical acceptance criteria for an HPLC assay of a drug substance like this compound.

Validation Parameter ICH Requirement/Guidance Acceptance Criteria for HPLC Method
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any impurities, degradation products, or placebo components. Peak purity analysis (e.g., by PDA detector) should confirm no co-elution.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of 5 concentrations is recommended.[2]A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.For assay, typically 80% to 120% of the test concentration. For content uniformity, a wider range may be required. For impurity determination, from the reporting threshold to 120% of the specification.
Accuracy The closeness of test results obtained by the method to the true value. It should be established across the specified range.[2]The recovery should be within 98.0% to 102.0% for the assay of the drug substance.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) should show a Relative Standard Deviation (RSD) of ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1 or based on the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1 or based on the standard deviation of the response and the slope of the calibration curve. RSD at LOQ should be acceptable.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method should show no significant changes in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) are varied.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the validation of an HPLC method for this compound.

3.1. HPLC Method Parameters (Illustrative Example)

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), with the exact ratio determined during method development. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

3.2. Specificity (Forced Degradation Studies)

To demonstrate specificity, forced degradation studies are performed to ensure that the method can separate the main analyte from its potential degradation products.[10][11][12][13]

  • Acid Degradation: Reflux the sample solution with 0.1 N HCl for a specified period.

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

After each stress condition, the samples are analyzed by the HPLC method. The chromatograms are examined for the resolution of the this compound peak from any degradation product peaks.

3.3. Linearity

Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration. Inject each solution in triplicate and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3.4. Accuracy (Recovery)

Accuracy is determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard).[2] Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo or blank matrix. Analyze each sample in triplicate and calculate the percentage recovery.

3.5. Precision

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

3.7. Robustness

Introduce small, deliberate variations to the method parameters and assess their impact on the results. Examples of variations include:

  • Flow rate (e.g., ±0.1 mL/min)

  • Mobile phase composition (e.g., ±2% organic phase)

  • Column temperature (e.g., ±5°C)

  • pH of the mobile phase buffer (e.g., ±0.2 units)

Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results for each varied condition.

Data Presentation (Illustrative Data)

The following tables present illustrative quantitative data that would be expected from a successful validation study.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (mg)Amount Recovered (mg, n=3)% Recovery
80%8.07.9599.4%
100%10.010.05100.5%
120%12.011.9299.3%
Average Recovery 99.7%

Table 3: Precision Data

Precision LevelParameterResult (n=6)
Repeatability % Assay99.8, 100.1, 99.5, 100.3, 99.9, 100.2
Mean % Assay 99.97
% RSD 0.31%
Intermediate Precision % Assay (Day 2)100.5, 99.8, 100.2, 100.6, 99.7, 100.1
Mean % Assay 100.15
% RSD 0.35%

Table 4: Robustness Data

Parameter VariedVariationSystem Suitability% Assay
Flow Rate (mL/min) 0.9Pass99.8%
1.1Pass100.1%
Column Temperature (°C) 25Pass99.9%
35Pass100.0%

Mandatory Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting MD_Start Start Method Development MD_Lit Literature Search & Initial Parameter Selection MD_Start->MD_Lit MD_Opt Method Optimization (Mobile Phase, Column, etc.) MD_Lit->MD_Opt MD_SST System Suitability Test Development MD_Opt->MD_SST MD_End Finalized Analytical Method MD_SST->MD_End VP_Define Define Validation Parameters & Acceptance Criteria MD_End->VP_Define VP_Protocol Write Validation Protocol VP_Define->VP_Protocol EV_Specificity Specificity (Forced Degradation) VP_Protocol->EV_Specificity EV_Linearity Linearity & Range EV_Specificity->EV_Linearity EV_Accuracy Accuracy (Recovery) EV_Linearity->EV_Accuracy EV_Precision Precision (Repeatability & Intermediate) EV_Accuracy->EV_Precision EV_LOD_LOQ LOD & LOQ EV_Precision->EV_LOD_LOQ EV_Robustness Robustness EV_LOD_LOQ->EV_Robustness DA_Compile Compile & Analyze Data EV_Robustness->DA_Compile DA_Compare Compare Against Acceptance Criteria DA_Compile->DA_Compare DA_Report Generate Validation Report DA_Compare->DA_Report DA_End Method Approved for Routine Use DA_Report->DA_End

Caption: Workflow for Analytical Method Validation.

G cluster_specificity Specificity Determination Start This compound Sample Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis Stress->Analysis Acid, Base, Oxidative, Thermal, Photolytic Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Result Specificity Confirmed Evaluation->Result

Caption: Experimental Workflow for Specificity.

Conclusion

The validation of an analytical method for this compound according to ICH guidelines is a systematic process that ensures the reliability, accuracy, and precision of analytical data. The illustrative HPLC method and validation data presented in this guide provide a framework for establishing a suitable quality control method for this compound. Adherence to these principles is essential for regulatory compliance and for ensuring the quality and safety of pharmaceutical products.

References

Comparative Cytotoxicity of 4-Amino-3,5-dinitrobenzamide in Mammalian Cells: An Analysis Based on Available Data for Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a notable absence of specific cytotoxic profiles for 4-Amino-3,5-dinitrobenzamide (ADNB) in mammalian cell lines. While direct comparative studies and IC50 values for ADNB are not currently published, an analysis of structurally related nitroaromatic and dinitrobenzamide compounds can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available information on analogous compounds to infer potential cytotoxic mechanisms and offers detailed experimental protocols for future investigations of ADNB.

While specific quantitative data for this compound is not available, studies on other dinitrobenzamide derivatives offer a comparative context. For instance, certain N-Alkyl-3,5-dinitrobenzamides have been evaluated for their effects on human macrophages, showing a lethal concentration 50 (LC50) of greater than 32 µg/mL[1]. It is important to note that direct comparison is challenging due to structural variations and different experimental conditions.

The cytotoxicity of nitroaromatic compounds is often linked to their metabolic activation. Aromatic amines, a feature of ADNB, can be metabolized into reactive intermediates that induce cellular damage[2]. The nitro groups can also undergo reduction to form cytotoxic species, a mechanism observed in other nitro-containing drugs[3].

Experimental Protocols

To facilitate the investigation of the cytotoxic properties of this compound, the following detailed experimental protocols for standard in vitro cytotoxicity and apoptosis assays are provided.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the estimated IC50 value for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways and Visualizations

Based on the mechanisms of related compounds, the cytotoxicity of this compound could be mediated through the induction of apoptosis. The following diagrams illustrate a generalized experimental workflow and a potential apoptotic signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Mammalian Cell Culture treatment Treatment with this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ic50 Determine IC50 Value viability_assay->ic50 pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Workflow for assessing the cytotoxicity of a test compound.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway ADNB This compound (ADNB) stress Cellular Stress ADNB->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential intrinsic apoptosis signaling pathway.

References

Safety Operating Guide

Safe Disposal of 4-Amino-3,5-dinitrobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is paramount for both personal safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-Amino-3,5-dinitrobenzamide, a compound that requires careful handling due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Adherence to strict personal protective equipment (PPE) protocols is mandatory.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from spills.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Waste Segregation: It is critical to segregate chemical waste. Do not mix this compound with other waste streams, particularly incompatible chemicals. A designated, clearly labeled waste container for "Aromatic Nitro Compounds" or "Toxic Organic Solid Waste" should be used.

  • Container Selection and Labeling:

    • Utilize a robust, leak-proof container with a secure lid that is compatible with the chemical.

    • The container must be clearly labeled with the full chemical name: "this compound," the appropriate hazard symbols (e.g., irritant, health hazard), and the date of accumulation.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop.

    • For residual amounts in laboratory glassware, rinse the contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This solvent rinse is now also considered hazardous waste and should be collected in a separate, clearly labeled "Halogenated/Nitrated Organic Solvent Waste" container.

  • Temporary Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Arranging for Final Disposal:

    • Once the waste container is full or ready for disposal, arrange for its collection by a licensed hazardous waste disposal company.

    • Provide the disposal company with a comprehensive and accurate description of the waste, including its chemical identity and associated hazards.

    • Always adhere to all local, regional, and national regulations pertaining to the transportation and disposal of hazardous chemical waste.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Fill Level ≤ 90% of total capacityTo prevent spills and allow for potential vapor expansion.
Rinsing Solvent Volume Minimal amount necessaryTo minimize the generation of secondary liquid waste.
Temporary Storage Duration As per institutional and local regulationsTo ensure timely and compliant disposal.

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound waste ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe segregate Segregate Waste: Is it solid or a solvent rinse? ppe->segregate solid_waste Solid Waste: Place in a labeled, sealed container for 'Toxic Organic Solid Waste' segregate->solid_waste Solid liquid_waste Solvent Rinse: Collect in a labeled, sealed container for 'Nitrated Organic Solvent Waste' segregate->liquid_waste Liquid storage Store waste container in a designated hazardous waste accumulation area solid_waste->storage liquid_waste->storage disposal_co Contact licensed hazardous waste disposal company storage->disposal_co documentation Provide complete waste information to the disposal company disposal_co->documentation end End: Waste disposed of compliantly documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4-Amino-3,5-dinitrobenzamide. Given the compound's classification as a skin, eye, and potential respiratory irritant, adherence to these protocols is vital for ensuring personal safety and minimizing environmental exposure.

Personal Protective Equipment (PPE)

PPE Category Item Specifications & Quantitative Data
Eye & Face Protection Safety GogglesMust meet EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesPrimary Recommendation: Nitrile or Butyl rubber gloves are advised for handling nitroaromatic compounds.[2] Thickness: A minimum thickness of 5-8 mil is recommended for handling the solid compound.[2][3] For tasks with a higher risk of exposure, thicker gloves (9-10 mil) should be considered.[3] Breakthrough Time: Specific data for this compound is unavailable. For 5-mil nitrile gloves, breakthrough for some chemicals can occur in under 15 minutes with direct contact.[4] It is crucial to change gloves immediately after any suspected contact.
Body Protection Laboratory CoatA flame-resistant, long-sleeved lab coat must be worn and kept fully fastened.
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved respirator with a particulate filter (N95, R95, or P100) is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[5][6]

Experimental Protocols: Safe Handling and Operational Workflow

A systematic approach is essential for safely handling this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • All work with the solid form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a calibrated analytical balance is placed inside the fume hood for weighing procedures.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

2. Weighing and Transfer of Solid Compound:

  • Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Use anti-static weigh paper or a tared, sealed container to handle the powder.

  • Handle the compound gently to avoid creating dust.

  • After weighing, carefully seal the container and decontaminate the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.

  • Clearly label the final solution with the chemical name, concentration, solvent, date of preparation, and the handler's initials.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling the compound, even if gloves were worn.

  • Decontaminate all work surfaces and equipment used during the procedure.

Logical Workflow for PPE Selection and Use

PPE_Workflow A Task Assessment: Handling this compound B Potential for Dust or Aerosol Generation? A->B C Work Inside a Certified Chemical Fume Hood B->C No D Wear NIOSH-Approved Particulate Respirator (N95 or higher) B->D Yes E Potential for Splash? C->E D->E F Wear Safety Goggles E->F No G Wear Face Shield over Safety Goggles E->G Yes H Select Chemical-Resistant Gloves (Nitrile or Butyl Rubber) F->H G->H I Select Appropriate Glove Thickness (min. 5-8 mil) H->I J Wear Flame-Resistant Lab Coat I->J K Proceed with Experimental Protocol J->K

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Nitroaromatic compounds are generally considered hazardous waste and require disposal through high-temperature incineration by a licensed hazardous waste facility.[7]

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated as "Hazardous Nitroaromatic Waste."[8]

  • Do not mix this waste stream with non-hazardous laboratory trash or other chemical waste categories unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

2. Waste Containers:

  • Use a dedicated, leak-proof, and clearly labeled container for solid waste (e.g., contaminated gloves, weigh paper, paper towels).

  • The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."[10][11]

  • For solutions, use a separate, compatible, and clearly labeled container for "Hazardous Nitroaromatic Liquid Waste."

3. Disposal of Contaminated Materials:

  • Solid Waste: Place all contaminated disposable items, including PPE, into the designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in the designated liquid hazardous waste container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary.

4. Arranging for Disposal:

  • Once the waste container is full, or at regular intervals as dictated by your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.

  • Maintain accurate records of the waste generated, including the chemical name and approximate quantity.

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.